4-Bromo-6-methylpyridazin-3(2H)-one
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5-bromo-3-methyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-3-2-4(6)5(9)8-7-3/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHYHLFTBMNVDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680026 | |
| Record name | 4-Bromo-6-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954240-46-1 | |
| Record name | 4-Bromo-6-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-6-methyl-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-6-methylpyridazin-3(2H)-one chemical structure and IUPAC name
An In-depth Technical Guide to 4-Bromo-6-methylpyridazin-3(2H)-one: A Versatile Scaffold for Drug Discovery
Introduction
The pyridazin-3(2H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive agents with applications ranging from cardiovascular diseases to oncology.[1] Its unique electronic and structural properties allow it to serve as a versatile template for developing targeted therapeutics. This guide focuses on a key derivative, this compound, a building block of significant interest to researchers and drug development professionals. The strategic placement of a bromine atom on the pyridazinone ring provides a reactive handle for extensive chemical modification, enabling the rapid generation of diverse compound libraries for screening and lead optimization. As a senior application scientist, this guide will not only detail the fundamental properties of this compound but also provide field-proven insights into its synthesis, reactivity, and strategic application in modern drug discovery workflows.
Core Molecular Profile
Understanding the fundamental characteristics of this compound is the first step in harnessing its synthetic potential. The compound's identity is defined by its unique structure and associated physicochemical properties.
Chemical Structure and Nomenclature
The molecule consists of a six-membered pyridazinone ring with a methyl group at position 6, a bromine atom at position 4, and a ketone group at position 3. The "(2H)" designation indicates the position of the saturating hydrogen atom on the nitrogen in the ring.
The International Union of Pure and Applied Chemistry (IUPAC) name for this structure is This compound .[2] An alternative, valid IUPAC name is 5-bromo-3-methyl-1H-pyridazin-6-one.[3] For clarity and consistency, this guide will use the former.
Physicochemical Properties
A summary of the key computed and experimental properties is essential for planning reactions, purification, and formulation studies.
| Property | Value | Source |
| CAS Number | 954240-46-1 | [2][3] |
| Molecular Formula | C₅H₅BrN₂O | [3][4] |
| Molecular Weight | 189.01 g/mol | [3] |
| Canonical SMILES | CC1=NNC(=O)C(=C1)Br | [4] |
| InChI Key | MOHYHLFTBMNVDU-UHFFFAOYSA-N | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Topological Polar Surface Area | 41.5 Ų | [4] |
| pKa (Predicted) | 9.84 ± 0.60 | [4] |
Synthesis and Mechanistic Rationale
While multiple synthetic routes to pyridazinones exist, a common and effective strategy for producing this compound involves the direct bromination of the corresponding precursor, 6-methylpyridazin-3(2H)-one. This approach is favored for its atom economy and straightforward execution.
Proposed Synthetic Protocol
The following protocol outlines a plausible method derived from standard procedures for the halogenation of pyridazinone systems.[5][6]
Step 1: Synthesis of 6-Methylpyridazin-3(2H)-one (Precursor) The precursor can be synthesized via the condensation of levulinic acid with hydrazine hydrate. This is a classical and robust method for forming the pyridazinone ring.
Step 2: Bromination of 6-Methylpyridazin-3(2H)-one
-
Dissolution: Dissolve 6-methylpyridazin-3(2H)-one in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane. Acetic acid is often preferred as it can also act as a catalyst.
-
Reagent Addition: Slowly add an equimolar amount of a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂), to the solution at room temperature. The use of NBS is often preferred for its milder reaction conditions and easier handling compared to liquid bromine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product. The crude solid can be collected by filtration.
-
Purification: Wash the collected solid with cold water and then a small amount of a non-polar solvent like hexane to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Mechanistic Considerations
The bromination of the pyridazinone ring is an electrophilic aromatic substitution reaction. The pyridazinone ring, while containing electron-withdrawing nitrogen atoms, is sufficiently activated by the enol-like character of the amide for substitution to occur. The C4 position is electronically favored for electrophilic attack. The choice of brominating agent (NBS or Br₂) and solvent can influence the reaction rate and selectivity, but the fundamental mechanism remains the same.
Chemical Reactivity and Strategic Utility in Drug Discovery
The true value of this compound for drug discovery lies in the reactivity of its C4-bromo substituent. This bromine atom serves as a versatile linchpin for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.[7][8]
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed reactions, which are cornerstone methodologies in modern medicinal chemistry.
-
Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids or esters allows for the facile synthesis of C-C bonds. This is arguably the most common method used to append diverse aromatic systems to the pyridazinone core, enabling exploration of structure-activity relationships (SAR) related to steric and electronic properties of this substituent.
-
Stille Coupling: Using organostannanes, this reaction provides another robust method for C-C bond formation, often complementary to the Suzuki coupling in terms of substrate scope and functional group tolerance.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the bromo-pyridazinone with a wide range of primary or secondary amines. This is critical for introducing groups that can act as hydrogen bond donors or acceptors, significantly modulating the compound's pharmacokinetic properties.
-
Sonogashira Coupling: Reaction with terminal alkynes introduces a linear, rigid alkyne linker, which can be used to probe deeper into protein binding pockets or as a precursor for further transformations.
The ability to perform these reactions selectively at the C4 position allows for the systematic construction of compound libraries, where a single, consistent core is decorated with a multitude of functional groups.
Spectroscopic Characterization
Confirmation of the structure and assessment of purity for the final compound and any subsequent derivatives would rely on a standard suite of analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the methyl (CH₃) protons, a singlet for the vinyl proton on the pyridazinone ring, and a broad singlet for the N-H proton. The chemical shifts would be characteristic of the electronic environment of the ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Five distinct carbon signals are expected: one for the methyl group, three for the sp² carbons of the ring (including the C-Br and C=O carbons), and one for the remaining ring carbon.[9]
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.
-
Infrared (IR) Spectroscopy: Key absorption bands would include a C=O stretch for the ketone group and an N-H stretch for the amide proton.
Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling halogenated heterocyclic compounds should be strictly followed.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11]
-
Handling: Avoid contact with skin and eyes.[10] In case of contact, rinse immediately with plenty of water. Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Drug Discovery
The pyridazin-3(2H)-one scaffold is a well-established pharmacophore. Derivatives have shown significant promise in several therapeutic areas, making this compound a valuable starting point for new discovery programs.[1]
-
Cardiovascular Agents: Many pyridazinone derivatives exhibit vasodilator activity, often through the inhibition of phosphodiesterase 3 (PDE3).[1] The ability to append various aryl groups via Suzuki coupling allows for the fine-tuning of potency and selectivity against this target.
-
Anticancer Agents: The pyridazinone core has been incorporated into inhibitors of various protein kinases, which are critical targets in oncology.[1] The synthetic versatility of the 4-bromo derivative allows for the exploration of substituents that can interact with specific residues in the kinase ATP-binding pocket.
-
Other Potential Applications: The scaffold has also been investigated for anti-inflammatory, antimicrobial, and herbicidal activities.[12]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its stable core, combined with a highly reactive bromine handle, provides an efficient and versatile platform for the synthesis of diverse and complex molecules. By leveraging established cross-coupling methodologies, researchers can rapidly generate libraries of novel compounds, accelerating the hit-to-lead and lead optimization phases of drug discovery. A thorough understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in the development of next-generation therapeutics.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 97% | CAS: 954240-46-1 | AChemBlock [achemblock.com]
- 3. This compound | C5H5BrN2O | CID 51358562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 3-bromo-6-methylpyridazine synthesis - chemicalbook [chemicalbook.com]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. researchgate.net [researchgate.net]
- 8. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations [mdpi.com]
Spectroscopic Data for 4-Bromo-6-methylpyridazin-3(2H)-one: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Bromo-6-methylpyridazin-3(2H)-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and expected outcomes for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this heterocyclic compound. While experimentally obtained spectra for this specific molecule are not publicly available, this guide offers a robust framework for its characterization based on established spectroscopic principles and data from analogous structures.
Molecular Structure and Spectroscopic Overview
This compound possesses a core pyridazinone structure, a six-membered heterocyclic ring containing two adjacent nitrogen atoms. The strategic placement of a bromine atom, a methyl group, and a carbonyl function imparts distinct spectroscopic signatures, crucial for its unambiguous identification and characterization.
Caption: Key properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to exhibit three distinct signals corresponding to the methyl protons, the vinylic proton, and the N-H proton of the pyridazinone ring.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~2.3 | Singlet | 3H | -CH₃ |
| 2 | ~7.0 | Singlet | 1H | C₅-H |
| 3 | ~12.5 | Broad Singlet | 1H | N₂-H |
-
Expertise & Experience: The downfield shift of the N-H proton is characteristic of pyridazinones and is attributed to the deshielding effect of the adjacent carbonyl group and the aromatic nature of the ring. The broadness of this signal is a consequence of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. The methyl and vinylic protons are expected to be sharp singlets due to the absence of adjacent protons for coupling.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, one for each unique carbon environment in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~20 | -CH₃ |
| 2 | ~120 | C₄-Br |
| 3 | ~135 | C₅ |
| 4 | ~150 | C₆ |
| 5 | ~160 | C₃ (C=O) |
-
Expertise & Experience: The carbonyl carbon (C₃) is expected to resonate at the lowest field due to the strong deshielding effect of the double-bonded oxygen. The carbon bearing the bromine atom (C₄) will also be significantly downfield. The chemical shifts of the remaining ring carbons and the methyl carbon are in line with values reported for similar substituted pyridazinone systems.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-resolution NMR spectra of pyridazinone derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like N-H.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
-
Caption: A streamlined workflow for NMR analysis.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by several key absorption bands.
| Predicted Absorption Band (cm⁻¹) | Intensity | Assignment |
| 3200-3100 | Medium, Broad | N-H Stretch |
| 3050-3000 | Weak-Medium | C-H Stretch (Aromatic/Vinylic) |
| 2950-2850 | Weak-Medium | C-H Stretch (Aliphatic -CH₃) |
| ~1670 | Strong | C=O Stretch (Amide) |
| ~1600 | Medium | C=C Stretch (Ring) |
| ~1450 | Medium | C-H Bend (-CH₃) |
| ~600 | Medium-Strong | C-Br Stretch |
-
Expertise & Experience: The strong absorption around 1670 cm⁻¹ is a hallmark of the carbonyl group in the pyridazinone ring. The broad N-H stretching band is indicative of hydrogen bonding in the solid state. The presence of both aromatic/vinylic and aliphatic C-H stretches provides further confirmation of the molecular structure. The C-Br stretch typically appears in the fingerprint region at lower wavenumbers.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples, requiring minimal preparation.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features.
Electron Ionization Mass Spectrometry (EI-MS)
For this compound, EI-MS is expected to produce a distinct molecular ion peak and several characteristic fragment ions.
| Predicted m/z | Ion | Comments |
| 188/190 | [M]⁺ | Molecular ion peak. The presence of two peaks with approximately 1:1 intensity ratio is characteristic of a bromine-containing compound (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). |
| 160/162 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from the molecular ion. |
| 109 | [M - Br]⁺ | Loss of a bromine radical. |
| 81 | [C₄H₃N₂]⁺ | Further fragmentation of the ring. |
-
Expertise & Experience: The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion, which provides definitive evidence for the presence of a single bromine atom. The fragmentation pathway involving the loss of carbon monoxide is a common feature for cyclic carbonyl compounds. Subsequent fragmentations will involve the cleavage of the heterocyclic ring.
Experimental Protocol for EI-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS techniques, provides a self-validating system for its structural confirmation. The predicted data and experimental protocols outlined in this guide offer a robust framework for researchers to confidently characterize this and similar pyridazinone derivatives. The interplay of these techniques, from the detailed connectivity information provided by NMR to the functional group identification by IR and the molecular weight and fragmentation insights from MS, is essential for ensuring the identity and purity of compounds in drug discovery and development pipelines.
An In-depth Technical Guide to 4-Bromo-6-methylpyridazin-3(2H)-one (CAS: 954240-46-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-6-methylpyridazin-3(2H)-one, with CAS number 954240-46-1, is a heterocyclic organic compound belonging to the pyridazinone class. The pyridazinone scaffold is a "wonder nucleus" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, a proposed synthesis pathway, its expected reactivity, and a discussion of the potential biological significance of the broader pyridazinone class in drug discovery. This document is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C₅H₅BrN₂O and a molecular weight of approximately 189.01 g/mol .[2]
| Property | Value | Source |
| CAS Number | 954240-46-1 | [2] |
| Molecular Formula | C₅H₅BrN₂O | [2] |
| Molecular Weight | 189.01 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 5-bromo-3-methyl-1H-pyridazin-6-one, 4-BROMO-6-METHYL-2H-PYRIDAZIN-3-ONE | [2] |
| Appearance | Solid (predicted) | [4] |
| Purity | Typically offered at ≥97% | [3] |
Synthesis and Spectroscopic Analysis
A common and effective method for the synthesis of pyridazinones involves the condensation of a γ-keto acid with hydrazine hydrate.[5] Therefore, a likely precursor for this compound would be a suitably substituted γ-keto acid.
Proposed Synthetic Pathway:
A proposed synthetic route for this compound.
Spectroscopic Data:
A crucial aspect of chemical synthesis is the characterization of the final product to confirm its identity and purity. The following spectroscopic data would be expected for this compound:
-
¹H NMR: The proton nuclear magnetic resonance spectrum would provide information on the chemical environment of the hydrogen atoms in the molecule.
-
¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum would show distinct signals for each unique carbon atom in the structure.
-
FT-IR: The Fourier-transform infrared spectrum would reveal the presence of key functional groups, such as the C=O stretch of the pyridazinone ring and the C-Br bond. An FT-IR spectrum for this compound is available on ChemicalBook.[6]
-
Mass Spectrometry: This technique would confirm the molecular weight of the compound.
Chemical Reactivity
The reactivity of this compound is dictated by the presence of the pyridazinone ring, the bromine atom, and the methyl group. The pyridazinone ring is an electron-deficient system, which influences its reactivity.
The bromine atom at the 4-position is expected to be susceptible to nucleophilic substitution reactions. This makes this compound a potentially valuable intermediate for the synthesis of more complex molecules. For instance, it could undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, to introduce new carbon-carbon bonds.[1]
The nitrogen atoms in the pyridazinone ring can also participate in reactions, such as alkylation or acylation, depending on the reaction conditions.
Key reactive sites and potential transformations.
Biological Significance and Applications in Drug Discovery
While there are no specific biological activity data available in the public domain for this compound, the pyridazinone scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities.
Established Activities of the Pyridazinone Class:
-
Anti-inflammatory and Analgesic: Many pyridazinone derivatives have shown potent anti-inflammatory and analgesic properties.
-
Anticancer: The pyridazinone core is found in several compounds with demonstrated anticancer activity.
-
Cardiovascular Effects: Certain pyridazinones exhibit cardiovascular effects, including antihypertensive and antiplatelet activities.
-
Antimicrobial: The scaffold has also been explored for the development of antibacterial and antifungal agents.
Given the established biological profile of the pyridazinone class, this compound represents a valuable building block for the synthesis of novel compounds for screening in various disease areas. Its utility in fragment-based drug discovery and as a component of screening libraries for hit identification is noteworthy.[7] The bromo substituent provides a convenient handle for chemical modification, allowing for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Conclusion
This compound is a heterocyclic compound with a promising scaffold for medicinal chemistry and drug discovery. While specific biological data for this compound are not yet publicly available, its structural features and the well-documented activities of the pyridazinone class suggest its potential as a valuable intermediate for the synthesis of novel therapeutic agents. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C5H5BrN2O | CID 51358562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97% | CAS: 954240-46-1 | AChemBlock [achemblock.com]
- 4. 4-Bromo-6-Chloro-2-Methylpyridazin-3(2H)-One|CAS 1178884-53-1 [rlavie.com]
- 5. chembk.com [chembk.com]
- 6. 4-BROMO-6-METHYL-2H-PYRIDAZIN-3-ONE(954240-46-1)FT-IR [m.chemicalbook.com]
- 7. Page not available | Thermo Fisher Scientific - JP [thermofisher.com]
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-6-methylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-6-methylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyridazinone scaffold is a "privileged structure" known for its diverse pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1] The introduction of a bromine atom at the 4-position and a methyl group at the 6-position offers opportunities for further functionalization and modulation of its biological profile.
This document, intended for an audience with a background in organic chemistry, details a reliable synthetic pathway, explains the mechanistic rationale behind the experimental choices, and provides a thorough guide to the characterization of the target compound.
Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the construction of the core pyridazinone ring system, 6-methylpyridazin-3(2H)-one, from readily available starting materials. The second stage is the regioselective bromination of this intermediate to yield the final product.
Stage 1: Synthesis of 6-Methylpyridazin-3(2H)-one
The initial and crucial step is the formation of the 6-methylpyridazin-3(2H)-one core. This is accomplished through the reaction of levulinic acid with hydrazine hydrate, followed by a dehydrogenation step.
1.1.1. Step 1a: Cyclocondensation of Levulinic Acid and Hydrazine Hydrate
The synthesis begins with the cyclocondensation of levulinic acid (4-oxopentanoic acid) with hydrazine hydrate. This reaction proceeds readily in a suitable solvent like ethanol to form 4,5-dihydro-6-methylpyridazin-3(2H)-one.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (1 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (1 equivalent) dropwise with stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for a designated period, typically a few hours, to ensure the completion of the cyclization.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude 4,5-dihydro-6-methylpyridazin-3(2H)-one.
1.1.2. Step 1b: Dehydrogenation to 6-Methylpyridazin-3(2H)-one
The dihydro-pyridazinone intermediate is then aromatized to the more stable 6-methylpyridazin-3(2H)-one. This is typically achieved through an oxidation reaction, often employing bromine in acetic acid.
Experimental Protocol:
-
Dissolve the crude 4,5-dihydro-6-methylpyridazin-3(2H)-one (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the stirred mixture.
-
Heat the reaction mixture to facilitate the dehydrogenation process. The progress of the reaction can be monitored by the disappearance of the starting material on TLC.
-
Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to yield pure 6-methylpyridazin-3(2H)-one.
Stage 2: Regioselective Bromination
The final step is the introduction of a bromine atom at the 4-position of the 6-methylpyridazin-3(2H)-one ring. This electrophilic aromatic substitution is achieved using a suitable brominating agent, with N-bromosuccinimide (NBS) being a common choice for its selectivity.[2] The regioselectivity of the bromination at the C4 position is directed by the electronic nature of the pyridazinone ring.
Experimental Protocol:
-
Suspend 6-methylpyridazin-3(2H)-one (1 equivalent) in a suitable solvent such as 1,2-dimethoxyethane (DME) in a reaction flask.[3]
-
Add N-bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise to the suspension at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to obtain pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic and physical methods is employed for this purpose.
Physical Properties
A summary of the key physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O | [1] |
| Molecular Weight | 189.01 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | (Typical) |
| Melting Point | Not available | - |
Spectroscopic Data
Spectroscopic analysis is the cornerstone of structural elucidation in organic synthesis. The following sections detail the expected spectral data for this compound. Note: As of the last update, specific experimental spectral data for this compound is not widely available in the public domain. The information below is based on data for structurally similar compounds and computational predictions.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons and the aromatic proton on the pyridazinone ring. The NH proton may appear as a broad singlet.
-
Expected Chemical Shifts (δ, ppm):
-
~2.3-2.5 (s, 3H, -CH₃)
-
~7.0-7.5 (s, 1H, Ar-H)
-
Broad singlet for the N-H proton (can vary and may exchange with D₂O)
-
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Expected Chemical Shifts (δ, ppm):
-
~20-25 (-CH₃)
-
~120-145 (Aromatic carbons)
-
~160-165 (C=O)
-
-
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch | 3100-3300 (broad) |
| C-H stretch (aromatic) | ~3050 |
| C=O stretch (amide) | 1650-1680 |
| C=C stretch (aromatic) | 1580-1620 |
| C-Br stretch | 500-650 |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity.
-
Expected m/z:
-
[M]⁺: ~188
-
[M+2]⁺: ~190
-
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be carried out in a well-ventilated fume hood.
-
Reagent Handling:
-
Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood.
-
N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Hydrazine Hydrate: Toxic and corrosive. Handle with appropriate precautions.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This technical guide outlines a robust and reproducible pathway for the synthesis of this compound. The two-stage approach, commencing with the synthesis of the 6-methylpyridazin-3(2H)-one core followed by regioselective bromination, provides a clear and efficient route to the target molecule. The detailed characterization plan ensures the unambiguous identification and purity assessment of the final product. This information is intended to empower researchers in the fields of medicinal chemistry and drug development to access this valuable heterocyclic building block for their scientific endeavors.
References
The Pyridazinone Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyridazinone Core
The pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its unique electronic properties and structural features allow for versatile functionalization at multiple positions, making it an attractive scaffold for the design of novel therapeutic agents.[2][3] This adaptability has led to the development of a vast library of pyridazinone derivatives with a broad spectrum of pharmacological activities.[4] This technical guide provides a comprehensive overview of the key biological activities of pyridazinone derivatives, with a focus on their mechanisms of action, and detailed experimental protocols for their evaluation.
Anti-inflammatory Activity: Targeting Key Mediators of Inflammation
Pyridazinone derivatives have shown significant promise as anti-inflammatory agents, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] Their mechanisms of action primarily involve the inhibition of key enzymes in the inflammatory cascade.
Mechanism of Action: COX-2 and PDE4 Inhibition
Many anti-inflammatory pyridazinones function as selective inhibitors of cyclooxygenase-2 (COX-2).[5] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these derivatives can reduce inflammation with a lower propensity for gastric ulceration.[5]
Another important mechanism is the inhibition of phosphodiesterase-4 (PDE4).[6][7] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger with anti-inflammatory properties.[6] By inhibiting PDE4, pyridazinone derivatives increase intracellular cAMP levels, leading to the suppression of pro-inflammatory cytokine production and the relaxation of airway smooth muscle.[7]
Figure 1: Anti-inflammatory mechanisms of pyridazinone derivatives.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a method for determining the in vitro inhibitory activity of pyridazinone derivatives against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Celecoxib (positive control inhibitor)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dissolve test compounds and celecoxib in DMSO to create stock solutions.
-
Inhibitor and Control Preparation:
-
Dilute the test pyridazinone derivatives to 10x the desired final concentration in COX Assay Buffer.
-
Prepare a 10x solution of celecoxib as a positive control.
-
In designated wells of the 96-well plate, add 10 µL of the diluted test inhibitor or celecoxib.
-
For the enzyme control (100% activity), add 10 µL of COX Assay Buffer.
-
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Enzyme Addition: Add 80 µL of the Reaction Mix to each well.
-
Initiation of Reaction: Use a multi-channel pipette to add 10 µL of diluted arachidonic acid to each well to start the reaction.
-
Incubation and Measurement: Immediately begin measuring the fluorescence intensity at 37°C in kinetic mode for 10-20 minutes.
-
Data Analysis:
-
Calculate the slope of the linear portion of the kinetic curve for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.[8][9]
-
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
The pyridazinone scaffold is a key feature in several approved and investigational anticancer drugs.[10] Their antitumor activity stems from their ability to inhibit a variety of molecular targets crucial for cancer cell proliferation, survival, and angiogenesis.[4][10]
Mechanism of Action: Kinase, PARP, and Tubulin Inhibition
A primary anticancer mechanism of pyridazinone derivatives is the inhibition of protein kinases . Many of these compounds target receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical for tumor angiogenesis.[11][12] Others inhibit kinases involved in cancer cell signaling pathways, such as c-Met.[13]
Another important target is Poly(ADP-ribose) polymerase (PARP) .[10] PARP inhibitors are particularly effective in cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[14] By inhibiting PARP, these pyridazinone derivatives prevent the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks and subsequent cell death in cancer cells.
Pyridazinone derivatives have also been shown to inhibit tubulin polymerization .[10] Microtubules are essential for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds arrest cancer cells in mitosis, ultimately leading to apoptosis.[1]
Figure 2: Anticancer mechanisms of pyridazinone derivatives.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-based)
This protocol describes a method to assess the effect of pyridazinone derivatives on the in vitro polymerization of tubulin by measuring the increase in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP)
-
Test pyridazinone derivatives
-
Paclitaxel (polymerization enhancer, positive control)
-
Nocodazole (polymerization inhibitor, positive control)
-
96-well, half-area, clear-bottom plate
-
Spectrophotometer with temperature control
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test pyridazinone derivatives, paclitaxel, and nocodazole in G-PEM buffer.
-
Tubulin Reconstitution: Reconstitute tubulin to a final concentration of 3 mg/mL in G-PEM buffer on ice.
-
Assay Setup:
-
Pre-warm the 96-well plate to 37°C.
-
Add 10 µL of the diluted test compounds or controls to the appropriate wells.
-
Add 100 µL of the reconstituted tubulin to each well.
-
-
Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every 60 seconds for one hour.
-
Data Analysis:
-
Plot the absorbance at 340 nm as a function of time for each concentration.
-
From the polymerization curves, determine the maximum polymerization rate (Vmax) and the maximum polymer mass (Amax).
-
Calculate the IC50 value by plotting the Vmax or Amax as a function of the logarithm of the test compound concentration and fitting the data to a dose-response curve.[11]
-
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Pyridazinone derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal effects.[15][16][17] This makes them attractive candidates for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance.
Mechanism of Action
The precise mechanisms of antimicrobial action for many pyridazinone derivatives are still under investigation. However, it is believed that they may act by inhibiting essential microbial enzymes or by disrupting cell membrane integrity. The broad spectrum of activity suggests that different derivatives may have different molecular targets in bacteria and fungi.[11]
Experimental Protocol: Antibacterial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
This protocol provides a standardized method for determining the in vitro susceptibility of bacteria to pyridazinone derivatives.[3][10][18]
Materials:
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Bacterial inoculum (adjusted to 0.5 McFarland turbidity standard)
-
Sterile filter paper disks (6 mm diameter)
-
Test pyridazinone derivatives of known concentration
-
Standard antibiotic disks (positive controls)
-
Solvent control disks
-
Forceps
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension, remove excess fluid, and streak the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[6][10]
-
Disk Preparation and Placement:
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. Compare the zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the test compound.[18]
Figure 3: Kirby-Bauer disk diffusion workflow.
Cardiovascular Effects: Vasodilation and Inotropic Activity
Pyridazinone derivatives have been extensively studied for their cardiovascular effects, with many compounds exhibiting potent vasodilatory and positive inotropic properties.[19][20] These activities are primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3.[21][22]
Mechanism of Action: PDE3 Inhibition
PDE3 is an enzyme found in cardiac and vascular smooth muscle that hydrolyzes cAMP. By inhibiting PDE3, pyridazinone derivatives increase cAMP levels, leading to two main effects:
-
In Vascular Smooth Muscle: Increased cAMP promotes relaxation, resulting in vasodilation and a decrease in blood pressure.[10]
-
In Cardiac Muscle: Increased cAMP enhances calcium influx, leading to an increase in myocardial contractility (positive inotropic effect).[19]
Experimental Protocol: In Vitro Vasodilation in Isolated Aortic Rings
This protocol describes a method to assess the vasodilatory effect of pyridazinone derivatives on isolated rat thoracic aortic rings pre-contracted with phenylephrine.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Test pyridazinone derivatives
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Aortic Ring Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g. Check the viability of the endothelium by contracting the rings with phenylephrine (1 µM) and then inducing relaxation with acetylcholine (10 µM).
-
Vasodilation Assay:
-
Wash the rings and allow them to return to baseline.
-
Induce a sustained contraction with phenylephrine (1 µM).
-
Once the contraction has stabilized, add cumulative concentrations of the test pyridazinone derivative to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) by plotting the percentage of relaxation against the logarithm of the test compound concentration.
Anticonvulsant Activity: Modulating Neuronal Excitability
Certain pyridazinone derivatives have shown promise as anticonvulsant agents, suggesting their potential in the treatment of epilepsy.[23][24][25]
Mechanism of Action: GABA Receptor Modulation
The anticonvulsant activity of some pyridazinone derivatives is thought to be mediated through the modulation of the gamma-aminobutyric acid (GABA) system.[24] GABA is the primary inhibitory neurotransmitter in the central nervous system. By enhancing GABAergic neurotransmission, these compounds can reduce neuronal hyperexcitability and suppress seizure activity. This may involve direct binding to the GABAA receptor or modulation of GABA metabolism or reuptake.[24]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[17][22][26]
Materials:
-
Male mice (e.g., CF-1 or C57BL/6)
-
Electroconvulsive shock apparatus with corneal electrodes
-
0.5% Tetracaine hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
Test pyridazinone derivatives
-
Vehicle control
-
Standard anticonvulsant drug (e.g., phenytoin)
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize mice to the laboratory conditions.
-
Administer the test pyridazinone derivative, vehicle, or standard anticonvulsant drug via the desired route (e.g., intraperitoneal or oral).
-
-
Seizure Induction:
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The abolition of this phase is considered protection.[17]
-
Data Analysis:
-
Calculate the percentage of animals protected in each treatment group.
-
Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.[17]
-
Herbicidal Activity: A Role in Agriculture
Beyond their pharmaceutical applications, pyridazinone derivatives have also found use in agriculture as herbicides.[27][28]
Mechanism of Action
The herbicidal activity of pyridazinone derivatives often involves the inhibition of essential plant processes. For example, some derivatives inhibit phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[9] Inhibition of PDS leads to the accumulation of phytoene and a lack of photoprotective carotenoids, resulting in photooxidative damage and bleaching of the plant tissue.[9]
Experimental Protocol: Pre-emergence Herbicidal Activity Bioassay
This protocol describes a laboratory-based method to evaluate the pre-emergence herbicidal activity of pyridazinone derivatives.
Materials:
-
Seeds of indicator plant species (e.g., barnyardgrass, rape)
-
Potting soil or sand
-
Pots or trays
-
Test pyridazinone derivatives
-
Solvent (e.g., acetone)
-
Spraying apparatus
-
Growth chamber or greenhouse
Procedure:
-
Planting: Fill pots with soil and sow a known number of seeds of the indicator species at a uniform depth.
-
Herbicide Application:
-
Dissolve the test pyridazinone derivatives in a suitable solvent and prepare serial dilutions.
-
Uniformly spray the soil surface with the test solutions at different application rates.
-
Include an untreated control (sprayed with solvent only).
-
-
Incubation: Place the pots in a growth chamber or greenhouse with controlled temperature, light, and humidity.
-
Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and surviving plants, and by visually rating the phytotoxicity (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).
-
Data Analysis: Calculate the percentage of inhibition of germination and growth for each treatment compared to the untreated control. Determine the GR50 value (the concentration that causes a 50% reduction in plant growth).
Conclusion: A Scaffold with Enduring Potential
The pyridazinone core continues to be a highly valuable scaffold in the quest for new and improved therapeutic and agrochemical agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives ensure its continued prominence in research and development. The experimental protocols detailed in this guide provide a foundation for the systematic evaluation of new pyridazinone compounds, facilitating the discovery of next-generation drugs and agricultural products.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]
- 6. asm.org [asm.org]
- 7. apec.org [apec.org]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. PDSP - GABA [kidbdev.med.unc.edu]
- 14. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. microbenotes.com [microbenotes.com]
- 19. benchchem.com [benchchem.com]
- 20. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 23. benchchem.com [benchchem.com]
- 24. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. ctahr.hawaii.edu [ctahr.hawaii.edu]
4-Bromo-6-methylpyridazin-3(2H)-one solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-6-methylpyridazin-3(2H)-one
Introduction
The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] Within this class, this compound is a key building block for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, specifically its solubility and stability, is paramount for researchers in drug discovery and development. This guide provides a comprehensive overview of the known characteristics of this compound and outlines detailed protocols for determining its solubility and stability profiles. As a Senior Application Scientist, the rationale behind each experimental step is explained to ensure a robust and scientifically sound investigation.
Core Properties of this compound
A foundational understanding of the molecule's basic properties is essential before embarking on detailed experimental work.
| Property | Value | Source |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 954240-46-1 | [2][4][5] |
| Molecular Formula | C5H5BrN2O | [2][5] |
| Molecular Weight | 189.01 g/mol | [2] |
| Predicted pKa | 9.84 ± 0.60 | [5] |
The presence of the bromine atom and the pyridazinone ring system suggests potential for various intermolecular interactions, which will influence its solubility. The predicted pKa indicates it is a weak acid, a crucial factor when considering pH-dependent solubility and stability.
Solubility Determination: A Practical Approach
Solubility is a critical parameter that dictates the suitability of a compound for various stages of drug development, from in vitro assays to formulation. The following section details a systematic approach to determine the solubility of this compound.
Causality Behind Solvent Selection
The choice of solvents is not arbitrary. A diverse panel of solvents with varying polarities, hydrogen bonding capabilities, and protic/aprotic nature is selected to build a comprehensive solubility profile. This allows for an understanding of the compound's behavior in different chemical environments, which is predictive of its behavior in more complex biological and formulation matrices.
Experimental Protocol: Equilibrium Solubility Determination
This protocol utilizes the shake-flask method, a gold standard for determining equilibrium solubility.
-
Preparation: Accurately weigh an excess amount of this compound (e.g., 10 mg) into separate glass vials.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected solvent to the respective vials.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.
-
Filtration/Centrifugation: Carefully withdraw a known volume of the supernatant. To avoid contamination from undissolved solid, either centrifuge the sample and collect the supernatant or filter it through a 0.45 µm filter.
-
Quantification: Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Analysis: Analyze the diluted sample using the analytical method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Recommended Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
| Aqueous | Water, Phosphate Buffered Saline (PBS) pH 7.4 | To determine solubility in biological relevant media. |
| Polar Protic | Methanol, Ethanol | To assess the impact of hydrogen bond donating ability. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Commonly used in in vitro screening; assesses polar interactions. |
| Non-Polar | Dichloromethane (DCM), Toluene | To understand solubility in lipophilic environments. |
Data Presentation: Solubility Profile
The results should be summarized in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| DMSO | 25 | ||
| Acetonitrile | 25 | ||
| Dichloromethane | 25 | ||
| Toluene | 25 |
Workflow for Solubility Determination
Caption: Workflow for equilibrium solubility determination.
Stability Assessment: A Forced Degradation Approach
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6][7] These studies expose the compound to stress conditions more severe than those it would encounter during long-term storage, allowing for the rapid identification of potential degradation pathways.[6][7] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded themselves.[6]
Development of a Stability-Indicating Method
Before initiating forced degradation studies, a robust stability-indicating analytical method, typically HPLC, must be developed. This method must be able to separate the parent compound from all potential degradation products, ensuring that the quantification of the parent compound is accurate and that any formed impurities can be monitored.
Forced Degradation Protocols
The following protocols outline the standard stress conditions. A control sample (compound dissolved in the reaction solvent and stored at 2-8°C in the dark) should be run alongside each stress condition.
1. Hydrolytic Stability (Acid and Base)
-
Rationale: To assess stability in aqueous environments at different pH values.
-
Protocol:
-
Prepare stock solutions of this compound in a suitable organic co-solvent if necessary, then dilute into acidic (0.1 M HCl) and basic (0.1 M NaOH) solutions to a final concentration of ~1 mg/mL.
-
Incubate the solutions at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis (the basic sample with acid, the acidic sample with base).
-
Analyze the samples by HPLC to determine the remaining concentration of the parent compound and the formation of any degradation products.
-
2. Oxidative Stability
-
Rationale: To evaluate the compound's susceptibility to oxidation.
-
Protocol:
-
Dissolve this compound in a suitable solvent and treat it with a solution of hydrogen peroxide (e.g., 3% H2O2).
-
Keep the solution at room temperature and protected from light.
-
Withdraw and analyze aliquots at various time points.
-
If no degradation is observed, the concentration of H2O2 or the temperature can be increased.
-
3. Thermal Stability
-
Rationale: To assess the stability of the solid compound at elevated temperatures.
-
Protocol:
-
Place a known amount of the solid compound in a vial and store it in an oven at a high temperature (e.g., 80°C) for a set period (e.g., 7 days).
-
After the stress period, dissolve the sample in a suitable solvent and analyze by HPLC.
-
4. Photostability
-
Rationale: To determine the compound's sensitivity to light exposure.
-
Protocol:
-
Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC after a defined period of exposure.
-
Data Presentation: Forced Degradation Summary
| Stress Condition | Duration/Temp | % Degradation | Number of Degradants | Observations |
| 0.1 M HCl | 24h / 60°C | |||
| 0.1 M NaOH | 24h / 60°C | |||
| 3% H2O2 | 24h / RT | |||
| Heat (Solid) | 7 days / 80°C | |||
| Light (Solution) | Per ICH Q1B | |||
| Light (Solid) | Per ICH Q1B |
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Safe Handling and Storage Recommendations
Based on the chemical structure and general safety guidelines for laboratory chemicals, the following handling and storage procedures are recommended.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.[8]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[8]
-
Storage Conditions: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4][9] An inert atmosphere is also recommended.[4][10] The recommended storage temperature is between 2-8°C.[4][9][10]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
References
- 1. This compound | 954240-46-1 | Benchchem [benchchem.com]
- 2. This compound | C5H5BrN2O | CID 51358562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97% | CAS: 954240-46-1 | AChemBlock [achemblock.com]
- 4. 954240-46-1|this compound|BLD Pharm [bldpharm.com]
- 5. Page loading... [guidechem.com]
- 6. longdom.org [longdom.org]
- 7. medcraveonline.com [medcraveonline.com]
- 8. fishersci.be [fishersci.be]
- 9. 1060812-94-3|4-Bromo-6-methylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 10. 933041-13-5|4-Bromo-6-chloropyridazin-3(2H)-one|BLD Pharm [bldpharm.com]
The Strategic Intermediate: A Technical Guide to 4-Bromo-6-methylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the pyridazinone core stands as a "wonder nucleus," a privileged scaffold that has given rise to a multitude of compounds with a broad spectrum of pharmacological activities.[1] From anti-inflammatory to anticancer and cardiovascular agents, the versatility of this heterocyclic system is well-documented.[2][3][4] This guide focuses on a specific, strategically important derivative: 4-Bromo-6-methylpyridazin-3(2H)-one . While often cited as a synthetic intermediate, its intrinsic chemical features and the biological activities of its progeny warrant a closer, more in-depth examination. This document serves as a technical guide for researchers, providing a comprehensive review of its synthesis, properties, and its pivotal role in the development of novel therapeutic agents.
Physicochemical and Structural Profile
This compound is a solid at room temperature with the molecular formula C₅H₅BrN₂O.[5] Its structure is characterized by a pyridazinone ring substituted with a methyl group at the 6-position and a bromine atom at the 4-position. The presence of the bromine atom at an electron-rich position makes it a key handle for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions.[6]
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O | [5] |
| Molecular Weight | 189.01 g/mol | [5] |
| CAS Number | 954240-46-1 | [5] |
| IUPAC Name | This compound | [7] |
| Synonyms | 5-bromo-3-methyl-1H-pyridazin-6-one | [5] |
| Predicted pKa | 9.84 ± 0.60 | [8] |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be approached as a two-stage process: the formation of the 6-methylpyridazin-3(2H)-one core, followed by regioselective bromination.
Stage 1: Construction of the Pyridazinone Core
A common and efficient method for the synthesis of the 6-methylpyridazin-3(2H)-one precursor starts from the readily available levulinic acid.[9]
Experimental Protocol: Synthesis of 6-methylpyridazin-3(2H)-one
-
Reaction Setup: To a solution of levulinic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 equivalents).
-
Cyclization: The reaction mixture is heated to reflux for several hours to facilitate the initial condensation and cyclization.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-methylpyridazin-3(2H)-one.
Stage 2: Regioselective Bromination
The introduction of a bromine atom at the 4-position of the 6-methylpyridazin-3(2H)-one ring is a key step. This is typically achieved through electrophilic aromatic substitution. The pyridazinone ring is sufficiently activated for this reaction.[10]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve 6-methylpyridazin-3(2H)-one (1 equivalent) in glacial acetic acid.
-
Bromination: To this solution, add a solution of bromine (1.1 equivalents) in acetic acid dropwise at room temperature with stirring. For analogous compounds, the reaction mixture is then heated to around 100°C to ensure the completion of the reaction.[8]
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), the mixture is cooled and poured into ice water. The precipitated solid is collected by filtration, washed with water to remove excess acid, and then dried. The crude product can be further purified by recrystallization to afford pure this compound.
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The primary significance of this compound lies in its utility as a versatile intermediate for the synthesis of more complex and biologically active molecules. The bromine atom serves as a convenient point for introducing various substituents, enabling the exploration of structure-activity relationships (SAR).
Synthesis of 4-Substituted Pyridazinone Derivatives
The bromine at the 4-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[6] This allows for the introduction of a wide range of aryl, heteroaryl, and amino groups, leading to diverse libraries of compounds for biological screening.
Biological Significance: Targeting Inflammation and Cancer
While direct biological studies on this compound are not extensively reported, the pharmacological activities of its derivatives provide compelling evidence of its potential as a scaffold for drug discovery.
Anti-inflammatory Activity: Inhibition of Phosphodiesterase 4 (PDE4)
A significant area of research for pyridazinone derivatives is their potential as anti-inflammatory agents through the inhibition of phosphodiesterase 4 (PDE4).[9] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic AMP (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.
A study by Legrand et al. (2021) detailed the synthesis and evaluation of 4-indolyl-6-methylpyridazin-3(2H)-one derivatives as potent and selective PDE4B inhibitors.[9] These compounds were synthesized from a precursor that could be derived from this compound via a Suzuki coupling reaction. The study found that these derivatives could effectively regulate the production of pro-inflammatory cytokines in human primary macrophages.[9]
References
- 1. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line [mdpi.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one | 1178884-53-1 | DXB88453 [biosynth.com]
- 4. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C5H5BrN2O | CID 51358562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound 97% | CAS: 954240-46-1 | AChemBlock [achemblock.com]
- 8. 6(4-BROMOPHENYL)-3(2H)PYRIDAZINONE synthesis - chemicalbook [chemicalbook.com]
- 9. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 954240-46-1 | Benchchem [benchchem.com]
Guide to the Safe Handling and Application of 4-Bromo-6-methylpyridazin-3(2H)-one
An In-depth Technical Guide for Drug Development Professionals
Introduction: The pyridazinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "wonder nucleus" for its prevalence in compounds with a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular applications.[1][2][3][4][5][6] 4-Bromo-6-methylpyridazin-3(2H)-one is a key heterocyclic building block, valued for its utility in the synthesis of novel pharmaceutical candidates. The presence of the bromine atom provides a versatile handle for synthetic transformations, such as palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries.[7][8]
However, the very features that make this compound synthetically valuable—its reactivity and heterocyclic nature—also necessitate a rigorous and informed approach to its handling and safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively in a laboratory setting. It moves beyond mere procedural steps to explain the underlying scientific principles, ensuring a culture of safety and experimental integrity.
Section 1: Chemical and Physical Properties
A precise understanding of a compound's identity is the foundation of its safe handling. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [9] |
| Synonyms | 4-Bromo-6-methyl-2H-pyridazin-3-one | [10] |
| CAS Number | 954240-46-1 | [9][10] |
| Molecular Formula | C₅H₅BrN₂O | [9][10] |
| Molecular Weight | 189.01 g/mol | [9][10] |
| Appearance | White to off-white solid/powder | [11] |
| Purity | Typically ≥97% | [9] |
| SMILES | O=C1C(Br)=CC(C)=NN1 | [9] |
Section 2: Hazard Identification and GHS Classification
While a specific, official GHS classification for this compound is not universally established, a presumptive classification can be derived from data on structurally similar brominated heterocyclic compounds and pyridazinone derivatives.[12][13][14][15][16] This approach is crucial for establishing a baseline of safe handling practices in the absence of complete toxicological data. The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.[17][18][19][20]
Anticipated GHS Classification:
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[21] |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled.[15][16] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[12][13][16] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[12][16] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[12][16] |
Hazard Profile Analysis
-
Oral Toxicity: Like many functionalized heterocyclic compounds, ingestion may lead to systemic toxicity. The "Harmful if swallowed" classification necessitates strict controls to prevent accidental ingestion, including prohibiting eating, drinking, or smoking in laboratory areas.[21]
-
Skin and Eye Irritation: The compound is expected to be an irritant upon contact with skin and eyes.[12][13] This is a common property of reactive organic molecules. Prolonged skin contact can lead to redness and inflammation, while eye contact may cause significant damage if not addressed immediately.
-
Respiratory Irritation: As a fine powder, the compound poses an inhalation risk. Inhaling dust can irritate the respiratory tract, leading to coughing and discomfort.[12] Handling procedures must be designed to minimize dust generation.
Section 3: Exposure Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure. The legal responsibility to provide and use appropriate PPE is a cornerstone of laboratory safety.[20][22]
Engineering Controls
-
Fume Hood: All handling of solid this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of airborne particulates.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound.[22][23][24][25][26]
| Body Area | PPE Specification | Rationale and Best Practices |
| Hands | Nitrile or Neoprene gloves (minimum 0.11 mm thickness) | Provides a chemical-resistant barrier. Always inspect gloves for tears or punctures before use. Double-gloving is recommended for handling larger quantities. Remove gloves using the proper technique to avoid contaminating skin.[23][25] |
| Eyes | Safety glasses with side shields or chemical splash goggles (conforming to EN166 or ANSI Z87.1) | Protects against accidental splashes and airborne dust. Goggles provide a better seal and are required when there is a significant splash risk.[23][24] |
| Body | Laboratory coat | Protects skin and personal clothing from contamination. The lab coat should be buttoned completely. |
| Respiratory | Not required if handled exclusively within a fume hood. | If work outside a fume hood is unavoidable (e.g., during a large spill), a NIOSH-approved respirator with P95 or P100 particulate filters is necessary.[24][25] |
Section 4: Safe Handling and Storage Protocols
Adherence to a standardized, step-by-step protocol is critical for both safety and experimental reproducibility.
Step-by-Step Handling Protocol for Solid Compound
This workflow outlines the process from retrieving the compound to its dissolution.
Storage Requirements
Proper storage is crucial for maintaining the compound's integrity and preventing accidental release.
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[9][12]
-
Temperature: Recommended storage temperature is between 0-8 °C.[9]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[12][14]
-
Incompatibilities: Store separately from strong oxidizing agents and strong bases, as these may cause vigorous or exothermic reactions.[14]
Section 5: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][13] |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[12][23] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][23] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention.[16][21] |
Accidental Spill Response
The following decision tree outlines the appropriate response to a spill.
Section 6: Disposal and Decontamination
Waste containing this compound is classified as halogenated organic waste and must be disposed of according to institutional and national regulations.
Waste Disposal
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled, sealed container designated for halogenated organic waste.
-
Disposal Methods: Do not dispose of down the drain. The primary methods for brominated organic waste are high-temperature incineration at a licensed facility or chemical neutralization.[27][28] Neutralization can sometimes be achieved using reducing agents like sodium bisulfite or sodium thiosulfate to convert the compound to less harmful bromide ions, though this should only be performed by trained personnel following a validated protocol.[27]
Decontamination Workflow
This diagram illustrates the process for decontaminating reusable lab equipment.
Conclusion
This compound is a valuable tool in the arsenal of the medicinal chemist. Its potential for creating novel therapeutics is significant, but this potential can only be realized safely through a culture of diligence and respect for the compound's inherent hazards. By integrating the principles of hazard identification, rigorous exposure control, standardized handling protocols, and emergency preparedness into all laboratory activities, researchers can confidently and safely unlock the synthetic possibilities of this important molecule.
References
- 1. sarpublication.com [sarpublication.com]
- 2. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 954240-46-1 | Benchchem [benchchem.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound 97% | CAS: 954240-46-1 | AChemBlock [achemblock.com]
- 10. This compound | C5H5BrN2O | CID 51358562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Bromo-6-Chloro-2-Methylpyridazin-3(2H)-One|CAS 1178884-53-1 [rlavie.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. 446273-59-2|3-Amino-4-bromo-6-chloropyridazine|BLD Pharm [bldpharm.com]
- 16. fishersci.be [fishersci.be]
- 17. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. mu.edu.sa [mu.edu.sa]
- 19. GHS Classification Search Tool | GHS Hazard Classification Search | Chemical Classification and Labelling Search [chemradar.com]
- 20. osha.gov [osha.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Pesticide use and personal protective equipment [health.vic.gov.au]
- 23. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 24. solutionsstores.com [solutionsstores.com]
- 25. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 26. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 27. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 28. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Methodological & Application
Synthesis of 4-Bromo-6-methylpyridazin-3(2H)-one: A Detailed Protocol for Researchers
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazin-3(2H)-one nucleus is a cornerstone in medicinal and agricultural chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with a diverse array of biological targets.[1] This versatile heterocyclic system is the foundation for a multitude of compounds exhibiting a broad spectrum of pharmacological activities, including cardiovascular,[2] anti-inflammatory, anticancer, and antimicrobial properties.[1] The strategic functionalization of the pyridazinone ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a focal point for drug discovery and development programs.
This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Bromo-6-methylpyridazin-3(2H)-one, a valuable intermediate for the synthesis of more complex pyridazinone derivatives. The introduction of a bromine atom at the C4 position offers a reactive handle for further chemical transformations, such as cross-coupling reactions, enabling the exploration of novel chemical space and the development of new bioactive molecules.
Overall Synthesis Workflow
The synthesis of this compound is a two-step process commencing with the cyclization of a readily available starting material to form the pyridazinone core, followed by a regioselective bromination.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 6-Methylpyridazin-3(2H)-one
This protocol outlines the synthesis of the pyridazinone core from levulinic acid and hydrazine hydrate.[1]
Materials:
-
Levulinic acid (4-oxopentanoic acid)
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Standard glassware for reflux and filtration
-
Ice-water bath
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve levulinic acid (11.61 g, 0.1 mol) in 100 mL of ethanol.
-
With continuous stirring, add hydrazine hydrate (80% solution, 6.25 g, 0.1 mol) dropwise to the solution at room temperature.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
To facilitate precipitation of the product, place the flask in an ice-water bath.
-
Collect the solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 6-methylpyridazin-3(2H)-one as a solid.
Expected Yield: Approximately 80-90%.
Characterization of 6-Methylpyridazin-3(2H)-one:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.85 (s, 1H, NH), 7.05 (d, J=9.6 Hz, 1H), 6.80 (d, J=9.6 Hz, 1H), 2.20 (s, 3H, CH₃).[1]
Step 2: Synthesis of this compound
This protocol details the regioselective bromination of 6-methylpyridazin-3(2H)-one. The procedure is adapted from the bromination of similar pyridazinone systems.
Mechanism Insight: The bromination of the pyridazinone ring is an electrophilic aromatic substitution reaction. The electron-rich nature of the pyridazinone ring facilitates the attack by the electrophilic bromine. The reaction proceeds via the formation of a Wheland intermediate, which is a resonance-stabilized carbocation, followed by the loss of a proton to restore aromaticity.[3][4]
Materials:
-
6-Methylpyridazin-3(2H)-one
-
Glacial acetic acid
-
Bromine (Br₂)
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Fume hood
Procedure:
-
In a 100 mL round-bottom flask, dissolve 6-methylpyridazin-3(2H)-one (5.5 g, 0.05 mol) in 30 mL of glacial acetic acid.
-
In a fume hood, carefully add bromine (8.0 g, 0.05 mol) dropwise to the stirred solution at room temperature. A color change will be observed.
-
After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it into 150 mL of ice-water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
If a persistent bromine color remains, add a 10% sodium thiosulfate solution dropwise until the color disappears.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Data Presentation
Table 1: Summary of Reaction Parameters
| Step | Reactants | Solvent | Temperature | Reaction Time | Key Transformation |
| 1 | Levulinic acid, Hydrazine hydrate | Ethanol | Reflux | 4 hours | Cyclization |
| 2 | 6-Methylpyridazin-3(2H)-one, Bromine | Glacial Acetic Acid | 60-70°C | 2-3 hours | Electrophilic Bromination |
Table 2: Characterization Data for this compound
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | The spectrum is expected to show a singlet for the methyl group, a singlet for the remaining aromatic proton, and a broad singlet for the NH proton. |
| IR (KBr, cm⁻¹) | Characteristic peaks are expected for N-H stretching (around 3200-3400), C=O stretching (around 1650-1680), and C=C stretching (around 1580-1620).[5][6] |
| Mass Spec (ESI) | Expected m/z for [M+H]⁺ corresponding to the molecular weight of C₅H₅BrN₂O. |
Safety Precautions and Waste Disposal
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when performing these syntheses.
Handling of Reagents:
-
Bromine (Br₂): Bromine is highly corrosive, toxic, and causes severe burns.[7] All manipulations involving bromine must be conducted in a well-ventilated fume hood. Have a solution of sodium thiosulfate readily available to neutralize any spills.
-
Glacial Acetic Acid: Acetic acid is corrosive and can cause skin and eye burns.[8] Handle with care in a fume hood.
-
Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container. Acidic and basic aqueous waste should be neutralized before disposal.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for further synthetic endeavors in the fields of medicinal chemistry and drug development. The strategic placement of the bromine atom on the pyridazinone scaffold opens up a plethora of possibilities for the creation of novel compounds with potentially enhanced biological activities.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. bg.cpachem.com [bg.cpachem.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-6-methylpyridazin-3(2H)-one
Introduction: The Significance of the Pyridazinone Scaffold and the Power of Suzuki Coupling
The pyridazinone moiety is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including cardiovascular, analgesic, and anticancer agents. The ability to functionalize this heterocyclic system with precision is paramount for the exploration of new chemical space and the optimization of lead compounds. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for synthetic chemists.[3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with 4-Bromo-6-methylpyridazin-3(2H)-one. By leveraging established principles of palladium-catalyzed cross-coupling chemistry, we present not just a protocol, but a framework for understanding and optimizing this key transformation.
Mechanistic Insights: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. The Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.[3][4]
The Catalytic Cycle
The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: A low-valent palladium(0) species, typically stabilized by phosphine ligands, undergoes oxidative addition to the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The reactivity of heteroaryl halides in this step can be influenced by the electronic properties of the heterocycle.[5]
-
Transmetalation: The organic moiety from the boronic acid (or its boronate ester derivative) is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[4] The choice of base is critical and can significantly impact the reaction rate and outcome.
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated as the desired product, 4-aryl-6-methylpyridazin-3(2H)-one. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Key Reaction Parameters and Their Rationale
| Parameter | Recommended Options | Rationale and Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Pd(PPh₃)₄ is a reliable choice for a wide range of substrates.[6] For more challenging couplings, pre-formed catalysts with bulky, electron-rich phosphine ligands like dppf can be more effective.[5] |
| Ligand | PPh₃, dppf, SPhos, XPhos | The choice of ligand is critical for catalyst stability and reactivity. For heteroaryl substrates, bulky and electron-rich phosphine ligands can promote the desired reductive elimination and prevent side reactions.[7][8] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | An aqueous solution of a carbonate base is a common and effective choice.[6] Stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary for less reactive boronic acids. The base activates the boronic acid for transmetalation.[4] |
| Solvent System | Toluene/Water, Dioxane/Water, DMF/Water | A biphasic solvent system is often employed to dissolve both the organic substrate and the inorganic base.[9] The choice of organic solvent can influence reaction kinetics and solubility. |
| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids, Arylboronic acid pinacol esters | A slight excess (1.1-1.5 equivalents) is typically used to drive the reaction to completion. Pinacol esters can offer enhanced stability and are a good alternative for sensitive boronic acids. |
| Temperature | 80-110 °C | The reaction generally requires heating to promote the oxidative addition and reductive elimination steps. The optimal temperature will depend on the specific substrates and catalyst system. |
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene or Dioxane)
-
Deionized Water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., Na₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the organic solvent (e.g., Toluene) and deionized water in a 4:1 ratio.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-methylpyridazin-3(2H)-one.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a fresh batch of catalyst or a more active pre-catalyst. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Increase the reaction temperature. |
| Hydrodebromination (formation of 6-methylpyridazin-3(2H)-one) | Competing side reaction, often promoted by certain ligands and solvents.[10][11] | Screen different phosphine ligands. Ensure strictly anaerobic conditions. Consider using a different solvent system. |
| Decomposition of Boronic Acid | Boronic acids can be unstable under prolonged heating. | Use the corresponding boronic acid pinacol ester. Add the boronic acid portion-wise during the reaction. |
| Difficult Purification | Co-elution of product with residual catalyst or ligands. | After the reaction, consider a filtration through a pad of Celite to remove some of the palladium residues. Optimize the chromatography conditions. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-6-methylpyridazin-3(2H)-ones. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively apply and optimize this powerful transformation. The protocol and insights provided herein serve as a comprehensive guide to facilitate the successful application of this reaction in drug discovery and development programs.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
The Versatile Pyridazinone: Application Notes for 4-Bromo-6-methylpyridazin-3(2H)-one in Modern Organic Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyridazin-3(2H)-one moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have shown significant promise in various therapeutic areas, including as anti-inflammatory agents, cardiovascular drugs, and anticancer therapeutics.[1][2] 4-Bromo-6-methylpyridazin-3(2H)-one emerges as a particularly valuable building block, offering a reactive handle for the strategic introduction of molecular diversity through modern cross-coupling methodologies. The bromine atom at the 4-position is primed for participation in palladium-catalyzed reactions, enabling the construction of complex molecular architectures with high efficiency and selectivity.
This guide provides an in-depth exploration of this compound as a synthetic intermediate. We will delve into the causality behind experimental choices for two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols detailed herein are grounded in established and authoritative methodologies for similar heterocyclic systems, providing a robust starting point for researchers in drug discovery and development.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O | PubChem CID: 51358562[3] |
| Molecular Weight | 189.01 g/mol | PubChem CID: 51358562[3] |
| CAS Number | 954240-46-1 | PubChem CID: 51358562[3] |
| Appearance | Off-white to light yellow solid | --- |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, Dioxane) | --- |
Core Application I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a paramount method for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical agents.[4][5] This palladium-catalyzed reaction couples an organoboron reagent with an organic halide, offering excellent functional group tolerance and relatively mild reaction conditions.
Mechanistic Rationale and Workflow
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[5] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.
Protocol: Synthesis of 4-Aryl-6-methylpyridazin-3(2H)-ones
This protocol is adapted from the successful Suzuki-Miyaura coupling of a structurally similar substrate, 4,5-dibromo-2-methylpyridazin-3(2H)-one, as reported by T. Nagy et al.[6][7] The conditions have been generalized for the mono-bromo starting material.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂) (0.08-0.20 equiv)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for extraction (e.g., Ethyl acetate) and chromatography (e.g., Hexanes/Ethyl acetate)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (e.g., Na₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expert Insights:
-
Choice of Catalyst and Ligand: For electron-rich or sterically unhindered boronic acids, Pd(PPh₃)₄ is often sufficient.[8] For more challenging couplings, particularly with electron-deficient or sterically hindered partners, a more active catalyst system like Pd(OAc)₂ with a biarylphosphine ligand (e.g., SPhos, XPhos) may be necessary to promote efficient oxidative addition and reductive elimination.[9]
-
Base Selection: An inorganic base like K₂CO₃ or Na₂CO₃ is crucial for activating the boronic acid to facilitate transmetalation.[8][10] The aqueous component of the solvent system is necessary to dissolve the base.
-
Solvent System: A mixture of a polar aprotic solvent like 1,4-dioxane or DME with water is standard. This system effectively dissolves both the organic substrates and the inorganic base.[6]
Core Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and high-yielding method for the formation of C-N bonds.[11][12] This reaction is particularly valuable in drug development for introducing amine functionalities, which are key for modulating physicochemical properties and biological activity.
Mechanistic Rationale and Workflow
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle. Key steps include the oxidative addition of the palladium(0) catalyst to the aryl bromide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the catalyst.[11]
References
- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. This compound | C5H5BrN2O | CID 51358562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of 4-Bromo-6-methylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 4-Bromo-6-methylpyridazin-3(2H)-one Scaffold
The pyridazinone core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Derivatives of pyridazin-3(2H)-one have demonstrated a broad spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer properties. The strategic placement of substituents on the pyridazinone ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
This compound (CAS 954240-46-1) is a key intermediate for the synthesis of diverse libraries of pyridazinone derivatives.[2] The presence of a bromine atom at the 4-position offers a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties. Additionally, the nitrogen atom at the 2-position of the pyridazinone ring can be readily alkylated or arylated to further expand the chemical space.
This technical guide provides detailed experimental procedures for the derivatization of this compound, focusing on scientifically sound and field-proven methodologies. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their drug discovery and development endeavors.
Core Derivatization Strategies
The derivatization of this compound can be effectively achieved through several key synthetic transformations:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds by introducing aryl or heteroaryl groups.
-
Sonogashira Coupling: For the creation of C-C triple bonds by coupling with terminal alkynes.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl derivatives through C-N bond formation.
-
N-Alkylation: For the introduction of alkyl or benzyl groups at the N2-position of the pyridazinone ring.
The following sections will provide detailed protocols and expert insights for each of these transformations.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-6-methylpyridazin-3(2H)-ones
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is particularly valuable for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.
Causality Behind Experimental Choices
-
Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly used. The choice of ligand (e.g., triphenylphosphine, dppf) is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich pyridazinones, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.
-
Base: A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.
-
Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic-soluble reactants and the inorganic base.
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Sodium carbonate (Na₂CO₃, 2 M aqueous solution, 2 equivalents)
-
Toluene or 1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of toluene and water).
-
Add the degassed 2 M aqueous sodium carbonate solution.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-methylpyridazin-3(2H)-one.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 90 | 12 | Est. 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | Est. 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 90 | 14 | Est. 70-80 |
*Yields are estimated based on similar reactions and may vary.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of 4-Alkynyl-6-methylpyridazin-3(2H)-ones
The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is highly efficient for the formation of carbon-carbon triple bonds and is tolerant of a wide range of functional groups.
Causality Behind Experimental Choices
-
Catalysts: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is typically used. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne, forming the copper acetylide in situ.
-
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly used to ensure a moisture-free environment, as water can interfere with the catalytic cycle.
Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Amine base (e.g., Triethylamine, 2-3 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (0.015 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (e.g., THF).
-
Add the amine base (e.g., triethylamine, 2.5 eq) and the terminal alkyne (1.5 eq) via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynyl-6-methylpyridazin-3(2H)-one.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | 1.5 | Et₃N | THF | RT | 12 | Est. 70-80 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (3) | 1.5 | DIPEA | DMF | 50 | 8 | Est. 75-85 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | 1.5 | Et₃N | THF | RT | 16 | Est. 65-75 |
*Yields are estimated based on similar reactions and may vary.
Visualization: Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-6-methylpyridazin-3(2H)-ones
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a highly versatile method for the synthesis of arylamines from aryl halides and primary or secondary amines.
Causality Behind Experimental Choices
-
Catalyst and Ligand: A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used in combination with a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos). The ligand is crucial for promoting the reductive elimination step and preventing β-hydride elimination, a common side reaction.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to maintain a homogeneous reaction mixture.
Experimental Protocol
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., BINAP, 2-6 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 eq) and the phosphine ligand (e.g., BINAP, 0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (e.g., toluene).
-
Add this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., sodium tert-butoxide, 1.5 eq).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-methylpyridazin-3(2H)-one.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | Est. 65-75 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ | Dioxane | 110 | 12 | Est. 70-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 90 | 18 | Est. 60-70 |
*Yields are estimated based on similar reactions and may vary.
Visualization: Buchwald-Hartwig Amination Logical Flow
Caption: Logical flow of the Buchwald-Hartwig amination.
N-Alkylation: Synthesis of 2-Alkyl-4-bromo-6-methylpyridazin-3(2H)-ones
N-alkylation of the pyridazinone ring is a common strategy to introduce further diversity and modulate the pharmacological properties of the scaffold. The reaction typically involves the deprotonation of the ring nitrogen followed by reaction with an alkylating agent.
Causality Behind Experimental Choices
-
Base: A variety of bases can be used, from milder carbonates (e.g., K₂CO₃) to stronger hydrides (e.g., NaH). The choice of base can influence the regioselectivity of the alkylation (N- vs. O-alkylation). Stronger bases in aprotic solvents tend to favor N-alkylation.
-
Solvent: The solvent plays a crucial role in regioselectivity. Aprotic solvents like DMF or THF are commonly used.
-
Alkylating Agent: Alkyl halides (e.g., benzyl bromide, methyl iodide) are typical alkylating agents. The reactivity of the halide follows the trend I > Br > Cl.
Experimental Protocol
Materials:
-
This compound
-
Alkylating agent (e.g., Benzyl bromide, 1.1 equivalents)
-
Base (e.g., Potassium carbonate, 1.5 equivalents)
-
Solvent (e.g., N,N-Dimethylformamide)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq) in the solvent (e.g., DMF).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-alkyl-4-bromo-6-methylpyridazin-3(2H)-one.
Data Presentation: Representative N-Alkylation Conditions
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Benzyl bromide | K₂CO₃ | DMF | RT | 12 | Est. 85-95 | | 2 | Methyl iodide | NaH | THF | 0 to RT | 6 | Est. 90-98 | | 3 | Ethyl bromide | Cs₂CO₃ | Acetonitrile | 60 | 8 | Est. 80-90 |
*Yields are estimated based on similar reactions and may vary.
Visualization: N- vs. O-Alkylation
Caption: Factors influencing N- vs. O-alkylation selectivity.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of pyridazinone derivatives. The palladium-catalyzed cross-coupling reactions and N-alkylation protocols described in this guide provide a robust toolkit for researchers in drug discovery and development. By understanding the principles behind these transformations, scientists can effectively design and synthesize novel compounds with tailored properties for various therapeutic applications.
References
The Strategic Role of 4-Bromo-6-methylpyridazin-3(2H)-one in Modern Medicinal Chemistry: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyridazinone Scaffold and the Significance of 4-Bromo-6-methylpyridazin-3(2H)-one
The pyridazin-3(2H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents, including those with cardiovascular, anti-inflammatory, and anticancer properties[1][2]. The inherent biological relevance of this heterocyclic system stems from its capacity to engage in various non-covalent interactions with biological targets.
Within this important class of compounds, This compound has emerged as a particularly strategic building block. Its bromine atom at the 4-position serves as a versatile synthetic handle, enabling the introduction of diverse molecular fragments through modern cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the pyridazinone core, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery. The methyl group at the 6-position can also play a significant role in modulating the compound's physicochemical properties and its interaction with target proteins.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on detailed, field-proven protocols for its utilization in the synthesis of advanced intermediates and potential therapeutic agents.
Core Applications in Drug Discovery
The utility of this compound is most prominently demonstrated in its role as a precursor for the synthesis of kinase and phosphodiesterase inhibitors. The strategic placement of the bromine atom allows for the facile introduction of various aryl and heteroaryl groups, which are often key recognition elements for the binding of small molecules to the active sites of these enzymes.
Inhibition of Phosphodiesterase 4 (PDE4)
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition has been a major focus for the development of novel anti-inflammatory drugs. Derivatives of this compound have been investigated as potent PDE4 inhibitors. A notable example is the synthesis of 4-(indol-3-yl)-6-methylpyridazin-3(2H)-one derivatives, which have shown promising activity. The indole moiety, introduced via a Suzuki-Miyaura coupling reaction, is a common feature in many kinase and phosphodiesterase inhibitors, where it can participate in crucial hydrogen bonding and π-stacking interactions within the enzyme's active site.
Kinase Inhibition
The pyridazinone scaffold is also a key component of various kinase inhibitors. For instance, derivatives have been explored as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in neurodegenerative diseases and certain cancers[3]. Furthermore, modifications of the pyridazinone core have led to the discovery of potent c-Met kinase inhibitors, which are of significant interest in oncology[4]. The ability to readily diversify the 4-position of the pyridazinone ring using this compound as a starting material is a powerful tool in the design of selective kinase inhibitors.
Synthetic Protocols and Methodologies
The true value of this compound lies in its reactivity in palladium-catalyzed cross-coupling reactions. The following protocols provide detailed, step-by-step guidance for the two most common and impactful transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Synthesis of the Starting Material: this compound
Protocol 1: Synthesis of this compound
Reaction Principle: This protocol describes the electrophilic bromination of 6-methylpyridazin-3(2H)-one. The reaction proceeds via the attack of a bromine electrophile on the electron-rich pyridazinone ring.
Materials:
-
6-methylpyridazin-3(2H)-one
-
N-Bromosuccinimide (NBS)
-
Acetic acid (glacial)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methylpyridazin-3(2H)-one (1.0 eq.) in glacial acetic acid.
-
Add N-Bromosuccinimide (1.1 eq.) portion-wise to the stirred solution.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation: Synthesis of this compound
| Parameter | Value |
| Starting Material | 6-methylpyridazin-3(2H)-one |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Glacial Acetic Acid |
| Temperature | 80 °C |
| Typical Yield | 70-85% |
| Purification | Flash Column Chromatography |
Visualization: Synthetic Workflow for this compound
Caption: Synthetic route to this compound.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
Application Focus: Synthesis of 4-Aryl-6-methylpyridazin-3(2H)-ones, key intermediates for PDE4 and kinase inhibitors.
Reaction Principle: This palladium-catalyzed cross-coupling reaction joins the sp2-hybridized carbon of the bromo-pyridazinone with an sp2-hybridized carbon of a boronic acid or ester. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination[6].
Materials:
-
This compound
-
Arylboronic acid (e.g., 5-methoxy-1H-indole-3-boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or DME/water)
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Seal the flask, and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-6-methylpyridazin-3(2H)-one.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Parameter | Condition A | Condition B |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | PdCl₂(dppf) (3 mol%) |
| Base | 2M Na₂CO₃ (aq) | K₂CO₃ (solid) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | DME/H₂O (4:1) |
| Temperature | 100 °C | 90 °C |
| Typical Yield | 60-90% | 65-95% |
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
Application Focus: Synthesis of 4-amino-6-methylpyridazin-3(2H)-one derivatives, which are valuable for introducing diverse functionalities and improving physicochemical properties.
Reaction Principle: This palladium-catalyzed reaction forms a bond between the sp2-hybridized carbon of the bromo-pyridazinone and a nitrogen atom of an amine, amide, or other N-nucleophile. The catalytic cycle is similar to the Suzuki-Miyaura coupling but involves an amido-palladium intermediate.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP, Xantphos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (0.02 eq.), the ligand (0.04 eq.), and the base (1.5 eq.) to a Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Stir the mixture for 10 minutes at room temperature to form the active catalyst.
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Parameter | Condition A | Condition B |
| Catalyst/Ligand | Pd₂(dba)₃ / BINAP | Pd(OAc)₂ / Xantphos |
| Base | NaOtBu | K₃PO₄ |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 110 °C | 100 °C |
| Typical Yield | 50-85% | 55-90% |
Visualization: Buchwald-Hartwig Amination Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in constructing diverse libraries of substituted pyridazinones through robust and reliable cross-coupling reactions makes it an indispensable tool for lead discovery and optimization. The protocols detailed in this guide provide a solid foundation for researchers to leverage the synthetic potential of this scaffold in the pursuit of novel therapeutics targeting a range of diseases, from inflammatory disorders to cancer. Future applications of this compound will likely expand as new cross-coupling technologies emerge and our understanding of the biological roles of the pyridazinone pharmacophore deepens.
References
- 1. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Biological Screening of 4-Bromo-6-methylpyridazin-3(2H)-one Analogs
Introduction
The pyridazinone scaffold is a "wonder nucleus" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of this six-membered heterocycle have demonstrated significant potential as anti-inflammatory, anticancer, antimicrobial, and cardiovascular agents.[1][3][4] The versatility of the pyridazinone ring allows for extensive chemical modification, enabling the fine-tuning of biological activity and specificity.[2] This document provides a detailed protocol for the biological screening of analogs of 4-Bromo-6-methylpyridazin-3(2H)-one, a representative member of this promising class of compounds.
The screening cascade outlined herein is designed to be a logical and efficient progression, starting with an assessment of general cellular toxicity, followed by targeted enzymatic assays against key protein families implicated in the bioactivity of pyridazinones, and culminating in a well-established in vivo model for inflammation. This systematic approach allows for the early identification of promising lead compounds and the elucidation of their potential mechanisms of action.
Screening Cascade Overview
The proposed screening cascade is a multi-tiered approach designed to comprehensively evaluate the biological activity of this compound analogs. The workflow begins with a fundamental assessment of cytotoxicity to establish a therapeutic window for subsequent assays. This is followed by parallel primary screens against key enzyme families known to be targeted by pyridazinone derivatives: cyclooxygenases (COX), phosphodiesterases (PDEs), and a representative panel of kinases.[5][6] Hits from these primary screens will then be subjected to secondary assays to determine their potency and selectivity. Finally, compounds exhibiting significant in vitro activity, particularly in inflammation-relevant assays, will be advanced to an in vivo proof-of-concept study.
References
- 1. sarpublication.com [sarpublication.com]
- 2. This compound | 954240-46-1 | Benchchem [benchchem.com]
- 3. miragenews.com [miragenews.com]
- 4. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Microwave-Assisted Synthesis of Pyridazinone Derivatives
Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis
Pyridazinone derivatives represent a cornerstone in modern medicinal chemistry, forming the structural core of compounds with a vast array of pharmacological activities.[1][2] This "wonder nucleus" is integral to drugs exhibiting anti-inflammatory, anticancer, antimicrobial, antihypertensive, and neuroprotective properties.[1][2][3][4] The therapeutic potential of this scaffold drives a continuous need for rapid, efficient, and sustainable synthetic methodologies to generate diverse molecular libraries for drug discovery.[3]
Traditionally, the synthesis of these heterocyclic systems involves conventional heating methods, such as oil baths, which often require long reaction times, high energy consumption, and can lead to the formation of undesirable byproducts.[5][6] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[7][8] By utilizing microwave irradiation, MAOS offers dramatic accelerations in reaction rates, improved product yields, enhanced purity, and significant reductions in energy usage, often turning multi-hour reflux reactions into procedures that are completed in mere minutes.[6][9][10]
This guide provides an in-depth exploration of the principles, protocols, and best practices for the microwave-assisted synthesis of pyridazinone derivatives, designed for researchers, scientists, and professionals in drug development.
Part 1: The Science of Microwave-Assisted Chemistry
Mechanism of Microwave Heating
Unlike conventional heating, which relies on the slow transfer of thermal energy from an external source through vessel walls via conduction and convection, microwave heating generates energy directly within the reaction mixture.[11] This volumetric heating is rapid and uniform, minimizing thermal gradients and eliminating "wall effects" that can cause localized overheating in conventional methods.[6][11][12] The process is driven by two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents commonly used in organic synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves (typically 2.45 GHz), these molecules attempt to align themselves with the field.[11][13][14] This rapid, continuous reorientation creates intense molecular friction, which manifests as heat.[13][14]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth in response to the oscillating electric field.[13][15] This movement constitutes an electric current, and the inherent resistance of the medium to this ionic flow results in the dissipation of energy as heat.[13][15]
The energy of a microwave photon is too low to cleave chemical bonds, meaning its interaction with molecules is purely kinetic, accelerating reactions through thermal effects without altering the underlying reaction mechanism.[14][15]
Conventional vs. Microwave Heating: A Visual Comparison
The fundamental difference in energy transfer leads to distinct heating profiles, as illustrated below. Conventional heating is inefficient, with energy slowly penetrating from the outside in. Microwave heating is instantaneous and volumetric.
Caption: Comparison of conventional vs. microwave heating mechanisms.
Part 2: Instrumentation and Safety Protocols
For safe and reproducible results, it is imperative to use dedicated laboratory microwave reactors rather than domestic ovens.[9] Laboratory-grade instruments are engineered with features for pressure and temperature monitoring and control, stirred reaction vessels, and robust safety interlocks to prevent accidents.
Core Safety Guidelines:
-
Use Appropriate Vessels: Always use sealed reaction vessels specifically designed for microwave chemistry that can withstand high pressures and temperatures.
-
Monitor Fill Volume: Do not overfill the reaction vessel. A typical maximum volume is 2/3 of the vessel's capacity to allow for headspace.
-
Avoid Metal: Never use metal objects (spatulas, stir bars with exposed metal) inside the microwave cavity unless specified by the manufacturer.
-
Ramp and Hold: Utilize temperature ramping to avoid sudden pressure spikes, especially with reactions known to be highly exothermic.
-
Emergency Venting: Be aware of the instrument's safety features, including automatic power shut-off and emergency pressure venting.
Part 3: Application Protocols for Pyridazinone Synthesis
The following protocols provide detailed, step-by-step methodologies for the synthesis of bioactive pyridazinone derivatives using microwave irradiation.
Protocol 1: One-Pot, Three-Component Synthesis of Thiazolyl-Pyridazinediones
This protocol details an efficient, microwave-assisted, one-pot synthesis of novel thiazolyl-pyridazinedione derivatives, which have shown potential as antimicrobial agents.[16] The reaction leverages the speed of microwave heating to rapidly construct the complex heterocyclic system.
Reaction Scheme:
(A visual representation of the reaction between an aromatic amine, maleic anhydride, and 2-aminothiazole-4-carboxylic acid to form the thiazolyl-pyridazinedione product would be depicted here.)
Rationale: The one-pot, multi-component approach is a pillar of green chemistry, maximizing atom economy and reducing waste by eliminating intermediate isolation steps.[8] Microwave irradiation is particularly suited for this synthesis, as it dramatically shortens the reaction time from hours to just a few minutes, improving overall efficiency and yield.[16]
Materials and Equipment:
-
Aromatic amine (e.g., aniline, p-toluidine)
-
Maleic anhydride
-
2-Amino-1,2-dihydropyridazine-3,6-dione
-
Ethanol
-
Monoblock microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave)
-
10 mL pressure-rated microwave reaction vessel with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
Step-by-Step Protocol:
-
In a 10 mL microwave reaction vessel, combine the aromatic amine (1 mmol), maleic anhydride (1 mmol), and 2-amino-1,2-dihydropyridazine-3,6-dione (1 mmol).
-
Add ethanol (3 mL) to the vessel.
-
Seal the vessel securely according to the manufacturer's instructions.
-
Place the vessel inside the microwave reactor cavity.
-
Irradiate the reaction mixture using the following parameters:
-
Power: 500 W (or set to maintain target temperature)
-
Temperature: 150°C
-
Hold Time: 2 minutes
-
Stirring: On
-
-
After irradiation is complete, allow the vessel to cool to room temperature (typically below 50°C) using the instrument's compressed air cooling system.
-
Once cooled, carefully open the vessel.
-
The solid product that has formed is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from ethanol or DMF to obtain the pure thiazolyl-pyridazinedione derivative.[16]
Data Presentation:
| Substituent (on Aromatic Amine) | Reaction Time (min) | Power (W) | Temperature (°C) | Yield (%) |
| H (Phenyl) | 2 | 500 | 150 | 85 |
| 4-CH₃ | 2 | 500 | 150 | 88 |
| 4-OCH₃ | 2 | 500 | 150 | 90 |
| 4-Cl | 2 | 500 | 150 | 82 |
| Data adapted from reference[16]. Yields are for the purified product. |
Protocol 2: Microwave-Assisted Synthesis of Fused Pyridazino[6,1-b]quinazolin-10-ones
This protocol describes the final cyclization step in the synthesis of a series of fused pyridazinone derivatives evaluated for hypotensive and anticonvulsant activities, demonstrating the utility of microwave heating for rapid ring-closure reactions.[17][18]
Reaction Scheme:
(A visual representation of the condensation reaction between 3-chloro-6-substituted-phenylpyridazine and anthranilic acid to yield the fused quinazolinone product would be depicted here.)
Rationale: Condensation reactions to form fused heterocyclic systems often require prolonged heating under reflux conditions. Microwave irradiation provides the necessary thermal energy in a fraction of the time, often leading to cleaner reactions with fewer side products resulting from thermal degradation.[6][9]
Materials and Equipment:
-
3-chloro-6-substituted-phenylpyridazine (1 mmol)
-
Anthranilic acid (1.1 mmol)
-
Methanol
-
Monoblock microwave synthesis reactor
-
10 mL pressure-rated microwave reaction vessel with a magnetic stir bar
-
Crushed ice for work-up
Step-by-Step Protocol:
-
To a 10 mL microwave reaction vessel, add the 3-chloro-6-substituted-phenylpyridazine (1 mmol) and anthranilic acid (1.1 mmol).
-
Add methanol (4 mL) as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 1-3 minutes. The specific power and temperature parameters should be optimized, but typical conditions involve ramping to a temperature of 100-120°C.
-
After the reaction, cool the vessel to room temperature.
-
Pour the cooled reaction mixture over crushed ice to precipitate the product.[17]
-
Filter the resulting solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield the pure 2-substituted-phenyl-10H-pyridazino[6,1-b]quinazolin-10-one.[17]
General Experimental Workflow Diagram:
References
- 1. sarpublication.com [sarpublication.com]
- 2. miragenews.com [miragenews.com]
- 3. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. eureka.patsnap.com [eureka.patsnap.com]
- 7. Microwave assisted green organic synthesis [wisdomlib.org]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 12. On the existence of and mechanism for microwave-specific reaction rate enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 14. ijper.org [ijper.org]
- 15. ajrconline.org [ajrconline.org]
- 16. mdpi.com [mdpi.com]
- 17. asianpubs.org [asianpubs.org]
- 18. asianpubs.org [asianpubs.org]
Application Notes & Protocols: A Guide to Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of Halopyridazinones
Introduction: The Pyridazinone Scaffold and the Imperative of C-C/C-N Bond Formation
The pyridazin-3(2H)-one nucleus is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold" due to its presence in a vast array of pharmacologically active molecules.[1] Compounds incorporating this heterocyclic core exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular-protective effects.[2][3] The therapeutic potential of these molecules is profoundly influenced by the nature and position of substituents on the pyridazinone ring. Consequently, synthetic methodologies that allow for precise and efficient functionalization of this core are of paramount importance to drug discovery and development professionals.
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on aromatic systems, including halopyridazinones. These reactions offer a predictable and highly tolerant approach to installing diverse molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth analysis of the four premier cross-coupling methodologies—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—as applied to halopyridazinone substrates. We will delve into the mechanistic underpinnings that govern these transformations, present field-proven protocols, and offer expert insights into overcoming common synthetic challenges.
Pillar 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling
A firm grasp of the fundamental catalytic cycle is essential for rational troubleshooting and optimization. While each named reaction has unique features, most palladium-catalyzed cross-couplings proceed through a common Pd(0)/Pd(II) cycle involving three key elementary steps: Oxidative Addition, Transmetalation (or a related step), and Reductive Elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the halopyridazinone, forming an organopalladium(II) complex. This is often the rate-determining step. The reactivity of the halide is critical, following the general trend: I > Br > OTf > Cl >> F .[5][6] This trend is inversely correlated with the C-X bond dissociation energy, making the C-I bond the easiest to break and the C-Cl bond significantly more challenging, often requiring specialized, highly active catalyst systems.[7]
-
Transmetalation (for Suzuki, Sonogashira): The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Caption: Fig 1. General Palladium Catalytic Cycle.
Pillar 2: The Suzuki-Miyaura Coupling for Aryl- and Heteroarylpyridazinones
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for the formation of C(sp²)–C(sp²) bonds, owing to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[9]
Expertise & Causality: The Role of the Base
A common point of failure in Suzuki couplings is the incorrect choice or handling of the base. The base is not merely a spectator; its primary role is to activate the boronic acid. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻), which is essential for efficient transmetalation to the palladium center.[2][10][11] Without this activation, the transmetalation step is often prohibitively slow.[9] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used in aqueous solvent mixtures.
Caption: Fig 2. Suzuki-Miyaura Catalytic Cycle.
Application & Data: Microwave-Assisted Synthesis of 6-Arylpyridazinones
Microwave-assisted synthesis has proven highly effective for accelerating Suzuki-Miyaura couplings, often reducing reaction times from hours to minutes.[12] This is particularly valuable in drug discovery campaigns where rapid library synthesis is required. The coupling of 6-chloropyridazinones with various arylboronic acids is a key transformation that benefits significantly from this technology.[13]
| Entry | Halopyridazinone | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 1 | 6-Chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one | Phenylboronic acid | CombiPhos Pd6 (5) | Cs₂CO₃ (4) | Dioxane | 135 / 30 min (MW) | 75 | [13] |
| 2 | 6-Chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one | 4-Methoxyphenylboronic acid | SPhos-Pd-G2 (5) | Cs₂CO₃ (4) | Dioxane | 140 / 30 min (MW) | 85 | [13] |
| 3 | 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M aq.) | DME/EtOH | 80 / 48 h | 28 | [10] |
| 4 | 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Phenylboronic acid | Pd(dppf)Cl₂ (4) | K₂CO₃ (2.8) | DMF/H₂O | 100 / 10 h | 82 (di-coupled) | [14] |
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 6-aryl-substituted pyridazinones from a 6-chloro precursor.[13]
Materials:
-
6-Chloropyridazinone derivative (1.0 equiv)
-
Arylboronic acid (2.0-3.0 equiv)
-
Palladium catalyst (e.g., SPhos-Pd-G2, 5 mol%)
-
Cesium Carbonate (Cs₂CO₃, 4.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Microwave reaction vial with stir bar
Procedure:
-
Vessel Preparation: To a clean, dry microwave reaction vial containing a magnetic stir bar, add the 6-chloropyridazinone (e.g., 100 µmol), arylboronic acid (300 µmol), palladium catalyst (5 µmol), and cesium carbonate (400 µmol).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane (e.g., 1-2 mL) via syringe.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 135-140 °C for 30 minutes.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-arylpyridazinone.
Pillar 3: The Sonogashira Coupling for Alkynylpyridazinones
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming a C(sp²)–C(sp) bond.[15][16] This reaction is invaluable for installing the alkynyl functional group, a versatile handle for further transformations (e.g., click chemistry) and a key structural motif in many bioactive molecules.
Expertise & Causality: The Dual Pd/Cu Catalytic Cycle
The standard Sonogashira reaction uniquely employs a dual-catalyst system.[17] The palladium catalyst orchestrates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) activates the alkyne.[15] The amine base (e.g., Et₃N, DIPEA) serves two purposes: it deprotonates the terminal alkyne to form the reactive acetylide, and it neutralizes the H-X byproduct generated in the cycle.[16][18] The copper cycle involves the formation of a copper(I) acetylide, which is the species that undergoes transmetalation to the palladium(II) center.
Caption: Fig 3. Dual Catalytic Cycle of the Sonogashira Reaction.
Protocol: Sonogashira Coupling of a Bromopyridazinone
This protocol provides a general procedure for the coupling of a bromopyridazinone derivative with a terminal alkyne.[18][19]
Materials:
-
Bromopyridazinone derivative (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Anhydrous, degassed triethylamine (Et₃N) and THF
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the bromopyridazinone (1.0 mmol), Pd catalyst (0.05 mmol), and CuI (0.10 mmol).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (5 mL). Stir the mixture for 15 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Workup: Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Pillar 4: The Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for C(sp²)–N bond formation.[13][20] For pyridazinone chemistry, it is the method of choice for introducing primary and secondary amine functionalities, which are critical components of many drug molecules.[21]
Expertise & Causality: The Critical Role of the Ligand
The success of a Buchwald-Hartwig amination is overwhelmingly dependent on the choice of phosphine ligand.[13][22] The reductive elimination step to form the C-N bond is often difficult. Bulky, electron-rich phosphine ligands are required to facilitate this step.[23]
-
First-generation ligands (e.g., PPh₃) had limited scope.
-
Bidentate ligands (e.g., BINAP, Xantphos) improved reliability.[13]
-
Bulky, monodentate biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos, developed by the Buchwald group) represent the state-of-the-art, enabling the coupling of even unreactive aryl chlorides with a wide range of amines under mild conditions.[24] These ligands stabilize the monoligated Pd(0) species, which is believed to be highly active in the catalytic cycle.[23]
Caption: Fig 4. Experimental Workflow for Buchwald-Hartwig Amination.
Protocol: Buchwald-Hartwig Amination of a Chloropyridazinone
This protocol is adapted for a less reactive chloropyridazinone, necessitating a modern catalyst system.[25]
Materials:
-
Chloropyridazinone derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos-Pd-G3, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Glovebox Setup: Due to the air-sensitivity of the catalyst and base, this reaction is best performed in a glovebox. Add the chloropyridazinone (1.0 mmol), palladium pre-catalyst (0.02 mmol), and sodium tert-butoxide (1.4 mmol) to a vial with a stir bar.
-
Reagent Addition: Add the solvent (5 mL) followed by the amine (1.2 mmol).
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it on a heating block and stir at 80-110 °C. Monitor the reaction by LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Separate the layers of the filtrate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Pillar 5: The Heck Reaction for Vinyl-Substituted Pyridazinones
The Heck (or Mizoroki-Heck) reaction facilitates the coupling of an aryl halide with an alkene, creating a new C-C bond and typically forming a substituted alkene product.[26] It is a powerful method for introducing vinyl groups, such as styrenes or acrylates, onto the pyridazinone core.
Expertise & Causality: The Mechanism and Stereoselectivity
The Heck reaction cycle involves oxidative addition, followed by alkene coordination and a key migratory insertion (syn-carbopalladation) step.[1] The final product is liberated via β-hydride elimination , which is also a syn-process. This sequence of syn-addition followed by syn-elimination after C-C bond rotation typically results in the formation of the more thermodynamically stable trans-(E)-alkene as the major product. The base (e.g., Et₃N, K₂CO₃) is required to neutralize the H-X generated during the β-hydride elimination step, regenerating the Pd(0) catalyst.[1]
Caption: Fig 5. Heck Reaction Catalytic Cycle.
Protocol: Heck Coupling of an Iodopyridazinone with an Acrylate
This protocol describes a typical Heck reaction using a reactive iodopyridazinone.
Materials:
-
Iodopyridazinone derivative (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
Ligand (e.g., PPh₃, 4-10 mol%)
-
Base (e.g., K₂CO₃ or Et₃N, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or Acetonitrile)
Procedure:
-
Vessel Preparation: To a Schlenk flask under an inert atmosphere, add the iodopyridazinone (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent and Reagent Addition: Add the degassed solvent (5 mL) followed by the n-butyl acrylate (1.5 mmol).
-
Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and dilute with water. Extract the mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the vinyl-substituted pyridazinone.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the medicinal chemist focused on pyridazinone-based drug candidates. A thorough understanding of the underlying mechanisms—particularly the distinct roles of catalysts, ligands, and bases—is crucial for developing robust and efficient synthetic routes. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions provide a comprehensive toolkit for installing a wide variety of substituents, enabling the rapid generation of diverse compound libraries for biological screening. As the field evolves, these foundational methods will continue to be refined, further empowering the synthesis of novel and potent pyridazinone-based therapeutics.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. researchgate.net [researchgate.net]
- 23. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. benchchem.com [benchchem.com]
- 26. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 4-Bromo-6-methylpyridazin-3(2H)-one in Cancer Research
Introduction: The Pyridazinone Scaffold as a Privileged Structure in Oncology
The pyridazin-3(2H)-one moiety is a significant heterocyclic scaffold in medicinal chemistry, recognized for its wide array of biological activities.[1] In the realm of oncology, derivatives of this core structure have garnered substantial interest due to their potential to modulate key pathways involved in cancer progression.[2] Numerous compounds incorporating the pyridazinone scaffold have been developed and investigated as potent anticancer agents, targeting diverse biological processes from DNA repair to signal transduction.[1][3] Marketed drugs such as the PARP inhibitor Olaparib validate the therapeutic potential of this chemical class in treating various cancers, including ovarian and breast cancer.[1]
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of 4-Bromo-6-methylpyridazin-3(2H)-one in cancer research. While specific data on this particular analogue is emerging, this guide leverages the extensive knowledge of the broader pyridazinone class to outline potential mechanisms of action, relevant signaling pathways, and comprehensive protocols for its evaluation as a novel anti-cancer agent.
Scientific Rationale and Potential Mechanisms of Action
The substitution pattern of this compound suggests several plausible avenues for its anticancer activity, based on structure-activity relationships of related compounds. The core pyridazinone structure is a known pharmacophore for enzymes that play a critical role in cancer cell survival and proliferation.
Potential Molecular Targets
Based on the activities of structurally similar pyridazinone derivatives, this compound may exhibit inhibitory activity against key oncogenic proteins, including:
-
Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are central to the DNA damage response (DDR). Inhibition of PARP, particularly in cancers with homologous recombination deficiencies (e.g., BRCA1/2 mutations), leads to synthetic lethality and targeted tumor cell death.[4] Several pyridazinone-based PARP inhibitors are clinically approved, highlighting this as a primary potential mechanism.[1]
-
Receptor Tyrosine Kinases (RTKs): Dysregulation of RTK signaling is a hallmark of many cancers. The pyridazinone scaffold has been successfully utilized to develop inhibitors of various RTKs, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of tumor angiogenesis.[2][5][6] Inhibition of VEGFR-2 can stifle tumor growth by cutting off its blood supply.
-
Other Kinases and Enzymes: The versatility of the pyridazinone scaffold allows for its adaptation to target other cancer-relevant enzymes, such as Dihydrofolate Reductase (DHFR) and Bruton's Tyrosine Kinase (BTK).[1]
The following diagram illustrates the potential points of intervention for a pyridazinone-based inhibitor in key cancer signaling pathways.
Caption: Potential mechanisms of action for this compound.
Experimental Protocols for In Vitro Evaluation
The following protocols provide a framework for the initial in vitro characterization of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step to determine the compound's effect on cancer cell viability.[3]
Objective: To assess the dose-dependent cytotoxic effect of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Replace the medium in the wells with the prepared compound dilutions. Include a vehicle control (DMSO-treated) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.[3]
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Representative Cytotoxicity Data for Pyridazinone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM)[7] |
| 2h | SR (Leukemia) | < 0.1 |
| 2h | NCI-H522 (Non-small cell lung) | < 0.1 |
| 2h | MCF7 (Breast) | < 1.0 |
Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay determines the direct inhibitory effect of the compound on a specific kinase target.[5][8]
Objective: To quantify the inhibitory potency of this compound against recombinant human VEGFR-2.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
This compound
-
Kinase-Glo® Luminescence-based detection reagent
-
White 96-well plates
-
Luminometer
Procedure:
-
Master Mixture Preparation: Prepare a master mixture containing kinase buffer, ATP, and PTK substrate.[5]
-
Plate Setup: Add the master mixture to the wells of a white 96-well plate.
-
Inhibitor Addition: Add serial dilutions of this compound to the test wells. Include a positive control (no inhibitor) and a blank (no enzyme).[5]
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.[8]
-
Luminescence Detection: Add Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal proportional to the remaining ATP.[8]
-
Signal Reading: Read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Protocol 3: PARP Inhibition Assay
This assay measures the ability of the compound to inhibit PARP enzyme activity.[9][10]
Objective: To determine the IC50 value of this compound against PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
Histone-coated plates
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
This compound
-
Assay buffer
-
Wash buffer
-
Microplate reader with chemiluminescence detection
Procedure:
-
Plate Preparation: Use pre-coated histone plates.
-
Reaction Setup: Add assay buffer, activated DNA, and serial dilutions of this compound to the wells.
-
Enzyme Addition: Add PARP1 enzyme to initiate the reaction.
-
Substrate Addition: Add biotinylated NAD+ to all wells.
-
Incubation: Incubate the plate to allow for the PARP-mediated incorporation of biotinylated ADP-ribose onto the histone proteins.
-
Washing: Wash the plate to remove unincorporated reagents.
-
Detection: Add Streptavidin-HRP, followed by a chemiluminescent substrate.[10]
-
Signal Reading: Measure the chemiluminescent signal.
-
Data Analysis: A lower signal indicates higher PARP inhibition. Calculate the percentage of inhibition and determine the IC50 value.
Data Presentation: Representative PARP Inhibition Data
| Compound | Target | IC50 (nM)[4] | Selectivity (PARP1 vs PARP2)[4] |
| Parp1-IN-34 | Human PARP1 | 0.32 | ~1000-fold |
| Parp1-IN-34 | Human PARP2 | 326 | - |
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate if the compound induces cell cycle arrest.[11][12]
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.[11]
-
Staining: Wash the fixed cells with PBS and then resuspend in PI/RNase A staining solution. Incubate in the dark.[12]
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The pyridazin-3(2H)-one scaffold represents a highly promising starting point for the development of novel anticancer agents. This compound, based on its chemical structure, warrants investigation for its potential to inhibit key cancer-related targets such as PARP and VEGFR-2. The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of this compound. Subsequent studies should focus on target validation, in vivo efficacy in animal models, and pharmacokinetic profiling to further elucidate its therapeutic potential.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 7. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-6-methylpyridazin-3(2H)-one
Welcome to the technical support resource for the synthesis of 4-Bromo-6-methylpyridazin-3(2H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, you will find troubleshooting advice for common issues, answers to frequently asked questions, and detailed experimental protocols to enhance the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and efficient synthesis is a two-step process. The first step involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative to form the 6-methylpyridazin-3(2H)-one core. The second step is the regioselective electrophilic bromination of this core at the C4 position to yield the final product.
Q2: Which brominating agents are most effective for this synthesis?
A2: Several electrophilic brominating agents can be used. N-Bromosuccinimide (NBS) is a common choice for its mild nature and ease of handling.[1] A combination of bromine (Br₂) in acetic acid with hydrobromic acid (HBr) is also highly effective for achieving regioselective bromination on the pyridazinone ring.[2] Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be employed, sometimes without an additional solvent.[3] The choice depends on the desired reactivity, reaction conditions, and safety considerations.
Q3: Why is regioselectivity at the C4 position favored during bromination?
A3: The pyridazinone ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution.[4] The directing effects of the substituents on the ring govern the position of bromination. The lactam functionality (-C(=O)-NH-) and the methyl group at C6 influence the electronic distribution, activating the C4 and C5 positions. Steric hindrance from the C6-methyl group can disfavor substitution at C5, making the C4 position the most electronically and sterically favorable site for electrophilic attack by Br+.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[5] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to clearly separate the starting material, intermediate, and final product. Visualizing the spots under UV light will show the consumption of the starting material and the formation of the product. For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the masses of the species in the reaction mixture.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.
Problem 1: Low or no yield of the final product.
-
Potential Cause A: Incomplete Cyclocondensation (Step 1)
-
Explanation: The initial formation of the pyridazinone ring is a critical equilibrium-driven dehydration reaction. Impure starting materials, suboptimal temperature, or the presence of water can hinder this step.[5]
-
Solutions:
-
Verify Reagent Purity: Ensure the γ-ketoacid and hydrazine starting materials are pure. Impurities can introduce side reactions.[5]
-
Optimize Temperature: The reaction temperature is crucial. Too low may result in an incomplete reaction, while too high can cause degradation.[5] Monitor via TLC to find the optimal balance.
-
Solvent Choice: Protic solvents like acetic acid or ethanol are often used as they can facilitate the reaction.[5]
-
Water Removal: Since water is a byproduct of the cyclization, its removal can drive the reaction forward. Using a Dean-Stark apparatus can be beneficial in some cases.[5]
-
-
-
Potential Cause B: Ineffective Bromination (Step 2)
-
Explanation: The bromination step may fail due to an insufficiently reactive brominating agent, incorrect stoichiometry, or suboptimal conditions.
-
Solutions:
-
Select Appropriate Reagent: If NBS is ineffective, consider a more reactive system like Br₂ in acetic acid.[2]
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent to ensure complete conversion of the starting material.
-
Temperature Control: Some brominations require heating to proceed at a reasonable rate. For example, bromination with NBS in acetonitrile may require heating to 60 °C.[6]
-
-
Problem 2: TLC analysis shows multiple spots, indicating a mixture of products.
-
Potential Cause A: Formation of Hydrazone Byproduct
-
Explanation: During the initial cyclocondensation, the reaction between the carbonyl group and hydrazine forms a hydrazone intermediate. If the subsequent cyclization is slow or incomplete, this hydrazone may be isolated as a major byproduct.[5]
-
Solution: Ensure conditions favor cyclization. Refluxing for an adequate duration in an acidic solvent like acetic acid typically promotes the final ring-closing step.
-
-
Potential Cause B: Over-bromination
-
Explanation: The product itself is an activated ring system and can potentially undergo a second bromination, leading to di-bromo species if an excess of the brominating agent is used or the reaction is left for too long.
-
Solution: Carefully control the stoichiometry of the brominating agent. Add the reagent portion-wise or dropwise while monitoring the reaction closely by TLC to stop it upon full consumption of the starting material.
-
-
Potential Cause C: N-N Bond Cleavage or Ring Degradation
-
Explanation: Harsh reaction conditions, such as excessively high temperatures or the presence of strong oxidizing agents, can cause the N-N bond in the pyridazinone ring to cleave, leading to a complex mixture of degradation products.[5]
-
Solution: Employ the mildest effective conditions. Use reagents like NBS at moderate temperatures and avoid unnecessarily strong acids or bases during workup.
-
Experimental Protocols & Data
Protocol 1: Synthesis of 6-methylpyridazin-3(2H)-one
This protocol is based on the general synthesis of pyridazinones from γ-ketoacids.[5][7]
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add levulinic acid (1 eq.) and absolute ethanol (5 volumes).
-
Reagent Addition: Slowly add hydrazine hydrate (1.1 eq.) to the stirred solution at room temperature. The addition may be exothermic.
-
Reaction: Once the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice-water bath for 1 hour to facilitate precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield 6-methylpyridazin-3(2H)-one as a white solid.
Protocol 2: Synthesis of this compound
This protocol is adapted from a standard method for the bromination of activated heterocyclic rings.[2]
-
Setup: In a 100 mL round-bottom flask protected from light, dissolve 6-methylpyridazin-3(2H)-one (1 eq.) in glacial acetic acid (10 volumes).
-
Reagent Addition: To this solution, add 47% hydrobromic acid (0.2 eq.). Then, add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise over 30 minutes at room temperature.
-
Reaction: Stir the reaction mixture at 50 °C for 90 minutes. Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with water to remove residual acid.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.
Data Summary: Key Bromination Parameters
| Parameter | Recommended Condition | Rationale & Citation |
| Brominating Agent | Br₂ / HBr or NBS | Br₂ provides high reactivity; NBS is a milder, solid alternative.[1][2] |
| Stoichiometry | 1.05 - 1.1 equivalents | A slight excess ensures complete conversion while minimizing over-bromination. |
| Solvent | Glacial Acetic Acid | Protic solvent that facilitates electrophilic substitution on the ring.[2][5] |
| Temperature | 25 - 60 °C | Balances reaction rate with minimizing potential degradation.[2][6] |
| Reaction Time | 1 - 3 hours | Typically sufficient for completion; should be monitored by TLC.[2] |
| Typical Yield | > 70% | Yields are dependent on the purity of starting materials and precise control of conditions. |
References
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Common side products in the synthesis of 4-Bromo-6-methylpyridazin-3(2H)-one
Last Updated: January 1, 2026
Welcome to the technical support guide for the synthesis of 4-Bromo-6-methylpyridazin-3(2H)-one. This document is intended for researchers, chemists, and drug development professionals who are actively working with pyridazinone scaffolds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products, encountered during the synthesis. Our goal is to equip you with the expertise and validated protocols needed to optimize your reaction outcomes, enhance purity, and increase yields.
Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is consistently low. What are the most likely causes?
Low yield is a common issue that can stem from two primary stages of the synthesis: the initial ring formation and the subsequent bromination.
-
Incomplete Cyclization: The formation of the 6-methylpyridazin-3(2H)-one core from levulinic acid and hydrazine hydrate is a condensation reaction that requires the removal of two molecules of water. If the reaction is incomplete, unreacted starting materials or partially reacted intermediates will contaminate the product and reduce the yield of the material carried into the bromination step. Ensure adequate reaction time and temperature, and consider using a Dean-Stark apparatus if water removal is sluggish.
-
Suboptimal Bromination Conditions: The bromination step is highly sensitive. Using an incorrect brominating agent, improper temperature control, or non-stoichiometric amounts of reagents can lead to a mixture of products, making purification difficult and lowering the isolated yield of the desired 4-bromo isomer. The most significant yield loss often comes from the formation of hard-to-separate isomeric and over-brominated side products.
Q2: After the bromination step, my TLC plate shows multiple spots close to my main product spot. What are these impurities likely to be?
The appearance of multiple spots on a TLC plate post-bromination is a classic sign of side product formation. The most common culprits are:
-
Unreacted Starting Material: A spot corresponding to 6-methylpyridazin-3(2H)-one indicates an incomplete reaction.
-
Over-brominated Product: The formation of 4,5-Dibromo-6-methylpyridazin-3(2H)-one is a frequent side reaction if the brominating agent is in excess or if the reaction is allowed to proceed for too long.
-
Isomeric Product: Depending on the brominating agent and conditions, a small amount of the 5-Bromo-6-methylpyridazin-3(2H)-one isomer may form. The electronic and steric effects of the methyl and carbonyl groups strongly direct bromination to the 4-position, but selectivity is not always perfect.
Q3: My final product's ¹H NMR spectrum is clean in the aromatic region, but I see a small, unexpected singlet. What could this be?
While less common, side-chain bromination can occur, especially if radical initiators (like light or AIBN) are inadvertently introduced. This would result in the formation of 4-Bromo-6-(bromomethyl)pyridazin-3(2H)-one. The key diagnostic signal in the ¹H NMR spectrum would be the disappearance of the methyl singlet (around 2.2 ppm) and the appearance of a new singlet for the -CH₂Br group, typically shifted downfield. Careful control of reaction conditions to avoid radical pathways is essential.[1]
Troubleshooting Guide: Identification and Mitigation of Common Side Products
This section provides a detailed analysis of the most common side products, their mechanisms of formation, and validated protocols for their prevention.
Side Product 1: 4,5-Dibromo-6-methylpyridazin-3(2H)-one (Over-bromination)
Over-bromination is arguably the most prevalent issue, leading to significant yield loss and purification challenges.
Identification:
-
TLC: The dibromo product will have a slightly different Rf value than the desired monobromo product, typically appearing as a separate, closely running spot.
-
Mass Spectrometry (MS): The mass spectrum will show an isotopic pattern characteristic of a molecule containing two bromine atoms (M, M+2, M+4 peaks with a ~1:2:1 ratio), with a molecular weight approximately 78-80 Da higher than the desired product.
-
¹H NMR: The spectrum of the dibromo compound will lack the proton signal corresponding to the C5 position, which is present in the desired 4-bromo product.
Mechanism of Formation:
The initial product, this compound, is an electron-rich heterocyclic system. Although the bromine atom at C4 is deactivating, the pyridazinone ring is still susceptible to a second electrophilic attack at the adjacent C5 position, especially in the presence of excess brominating agent or under harsh conditions.
Caption: Reaction pathway leading to over-bromination side product.
Prevention & Mitigation Protocol:
The key to preventing over-bromination is precise control over the reaction stoichiometry and conditions.
Table 1: Recommended vs. High-Risk Bromination Conditions
| Parameter | Recommended Protocol (Minimizes Side Product) | High-Risk Conditions (Favors Side Product) |
| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) | Excess Bromine (Br₂) |
| Equivalents of Br⁺ | 1.0 to 1.05 equivalents | > 1.1 equivalents |
| Solvent | Acetic Acid or Dichloromethane | Acetic Acid with strong Lewis acid catalyst |
| Temperature | 0 °C to Room Temperature | Elevated temperatures (> 50 °C) |
| Reaction Monitoring | By TLC or LC-MS every 15-30 minutes | Timed reaction without monitoring |
Step-by-Step Protocol to Minimize Over-bromination:
-
Setup: To a solution of 6-methylpyridazin-3(2H)-one (1.0 eq) in glacial acetic acid, cool the mixture to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of bromine (1.02 eq) in acetic acid dropwise over 30-60 minutes. The slow addition ensures that the concentration of free bromine remains low at all times.
-
Monitoring: Monitor the reaction progress closely using TLC. The reaction is complete when the starting material spot has been consumed. Do not let the reaction run significantly longer than necessary.
-
Quenching: Once the reaction is complete, quench immediately by pouring the mixture into a cold, stirred solution of sodium thiosulfate to destroy any excess bromine.
-
Isolation: Proceed with product extraction and purification as usual.
Side Product 2: Unreacted 6-methylpyridazin-3(2H)-one
The presence of unreacted starting material is typically an issue of incomplete reaction rather than a competing side pathway.
Identification:
-
TLC/LC-MS: A persistent spot/peak corresponding to the starting material.
-
¹H NMR: The final product will show characteristic peaks for both the starting material and the desired 4-bromo product. For instance, the two distinct doublets for the vinyl protons in the starting material will be present alongside the signals for the brominated product.[2]
Mechanism of Formation:
This is not a side product in the traditional sense but rather a failure of the forward reaction to go to completion. It is caused by:
-
Insufficient amount of brominating agent.
-
Reaction temperature being too low.
-
Insufficient reaction time.
-
Deactivation of the brominating agent by moisture or other impurities.
Caption: Logic diagram for troubleshooting incomplete conversion.
Prevention & Mitigation Protocol:
-
Reagent Purity: Ensure the starting 6-methylpyridazin-3(2H)-one is pure and dry. Use a fresh, high-quality brominating agent. N-Bromosuccinimide should be recrystallized if it is not a pure white powder.
-
Stoichiometry: Carefully weigh the brominating agent. A slight excess (up to 1.05 eq) is often used to drive the reaction to completion, but this must be balanced against the risk of over-bromination.
-
Temperature Control: If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature. Gentle heating may be required for less reactive systems, but this increases the risk of side products.
-
Reaction Time: Allow sufficient time for the reaction to complete, guided by TLC or LC-MS monitoring.
Side Product 3: 5-Bromo-6-methylpyridazin-3(2H)-one (Isomeric Impurity)
While bromination is strongly directed to the C4 position, small amounts of the C5 isomer can form.
Identification:
-
¹H NMR: This is the most definitive method. The ¹H NMR of the 4-bromo isomer will show a singlet for the proton at C5. The 5-bromo isomer will show a singlet for the proton at C4. Their chemical shifts will be different, allowing for identification and quantification.
-
Chromatography: The isomers are often difficult to separate by standard column chromatography due to similar polarities. HPLC or specialized chromatography may be required.
Mechanism of Formation:
Electrophilic aromatic substitution on the pyridazinone ring is governed by the combined directing effects of the substituents. The lactam carbonyl group (C=O) is deactivating, while the nitrogen (N2) and the methyl group (C6) are activating. The position ortho to the methyl group and meta to the carbonyl (the C5 position) has some electronic density, making it a minor site for electrophilic attack.
Prevention & Mitigation Protocol:
Controlling regioselectivity is best achieved by choosing the right reaction conditions that enhance the kinetic preference for the C4 position.[3][4][5][6]
-
Use of Bulky Brominating Agents: While Br₂ and NBS are common, using a bulkier brominating agent can sometimes enhance selectivity by sterically hindering attack at the more crowded C5 position, which is adjacent to the methyl group.
-
Low Temperatures: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 0 °C or below) favors the kinetically controlled product, which is the 4-bromo isomer. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the minor 5-bromo isomer.
-
Solvent Choice: Non-polar solvents can sometimes influence regioselectivity. Experimenting with solvents like dichloromethane or chloroform instead of acetic acid may alter the isomer ratio.
References
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective bromination of fused heterocyclic N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
Technical Support Center: Optimizing Suzuki Coupling Conditions for Bromopyridazinones
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving bromopyridazinone scaffolds. This resource, designed for chemists in the pharmaceutical and agrochemical industries, provides in-depth troubleshooting guides and frequently asked questions to navigate the specific challenges associated with this class of nitrogen-rich heterocycles. As Senior Application Scientists, we've synthesized data from seminal literature and our field experience to create a practical guide grounded in mechanistic understanding.
Pyridazinone cores are prevalent in a wide array of biologically active molecules. The Suzuki-Miyaura coupling is a powerful and versatile method for C-C bond formation, making it a cornerstone of modern synthetic chemistry for creating diverse compound libraries.[1][2][3][4][5] However, the unique electronic properties of pyridazinones, particularly the presence of multiple nitrogen atoms, can introduce challenges not typically encountered with simpler aryl halides.[6][7][8][9] These nitrogen atoms can coordinate with the palladium catalyst, potentially leading to deactivation or altered reactivity.[9]
This guide will help you diagnose and resolve common issues, leading to higher yields, cleaner reactions, and more efficient discovery and development workflows.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the Suzuki coupling of bromopyridazinones. Each Q&A entry delves into the underlying chemistry to empower you to make informed decisions for reaction optimization.
Q1: My reaction yield is consistently low or I'm observing no product formation. What are the primary factors to investigate?
Low or no yield is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis.[10][11][12]
A1: Initial Diagnostic Workflow
-
Catalyst System (Palladium Source & Ligand): This is the most critical parameter. The electronic nature of the pyridazinone ring often necessitates more specialized ligands than standard triphenylphosphine (PPh₃).
-
The Problem: The nitrogen atoms in the pyridazinone ring can act as Lewis bases and coordinate to the palladium center, inhibiting catalytic activity.[9] Standard, less electron-donating ligands may not be sufficient to prevent this deactivation or to promote the crucial oxidative addition step with the electron-deficient bromopyridazinone.
-
The Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate both oxidative addition and reductive elimination, the key steps in the catalytic cycle.[13][14] They also create a sterically hindered environment around the palladium, which can disfavor coordination with the pyridazinone nitrogen.
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands like SPhos and XPhos have shown excellent results for nitrogen-containing heterocycles.[6][13] These ligands are designed to be highly active and promote coupling even with challenging substrates.
-
-
Base Selection: The choice of base is not trivial; it plays a key role in the activation of the boronic acid for transmetalation.[3][15]
-
The Problem: An inappropriate base can be too weak to facilitate the formation of the reactive boronate species, or too strong, leading to decomposition of the starting materials or the desired product. The solubility of the base in the chosen solvent is also a critical factor.
-
The Solution: A screen of bases is often necessary.
-
Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[16][17] K₃PO₄ is a moderately strong base that works well in many systems involving heteroaryl halides.[6] Cs₂CO₃ is a stronger, more soluble base that can be beneficial, especially with less reactive coupling partners.[16]
-
Fluoride Sources: Potassium fluoride (KF) can be effective, particularly if you have base-sensitive functional groups on your substrates.[3]
-
-
-
Solvent System: The solvent influences the solubility of all components and can affect the reaction rate and selectivity.
-
The Problem: Poor solubility of the starting materials, base, or catalytic species can lead to a sluggish or incomplete reaction.
-
The Solution: Aprotic polar solvents are generally preferred.
-
-
Reaction Temperature: Temperature directly impacts the reaction kinetics.
-
The Problem: Insufficient thermal energy may prevent overcoming the activation energy barriers for key steps like oxidative addition. Conversely, excessive heat can lead to catalyst decomposition or side reactions.
-
The Solution: While room temperature couplings are possible with highly active catalyst systems, reactions involving heteroaryl chlorides or bromides often require heating.[13][21] A typical starting point is 80-100 °C.[11][16] Microwave irradiation can also be a powerful tool to accelerate the reaction, often leading to higher yields in shorter times.[16]
-
Q2: I'm observing significant formation of a side product corresponding to the debrominated pyridazinone (protodebromination). How can I minimize this?
A2: Minimizing Protodebromination
Protodebromination is a common side reaction where the bromine atom is replaced by a hydrogen atom. This process competes with the desired cross-coupling pathway.
-
The Mechanism: This can occur through various pathways, but often involves the oxidative addition of the bromopyridazinone to the Pd(0) catalyst, followed by a protonolysis step before transmetalation can occur. The presence of water or other protic sources in the reaction mixture can facilitate this side reaction.
-
Mitigation Strategies:
-
Use Anhydrous Conditions (Carefully): While some water is often necessary to activate the boronic acid with an inorganic base, using rigorously dried solvents and reagents can reduce the source of protons. However, completely anhydrous conditions can sometimes stall the reaction. A small, controlled amount of water is often optimal.
-
Increase Boronic Acid Equivalents: Using a slight excess of the boronic acid (e.g., 1.5-2.0 equivalents) can kinetically favor the transmetalation step over the competing protodebromination pathway.[6]
-
Optimize the Base: A stronger, more oxophilic base like K₃PO₄ can accelerate the formation of the boronate and subsequent transmetalation, outcompeting the protonolysis pathway.
-
Ligand Choice: Highly active, electron-rich ligands that promote rapid oxidative addition and transmetalation can help the desired catalytic cycle turn over faster than the side reaction can occur.
-
Q3: My boronic acid appears to be decomposing, leading to homocoupling of the boronic acid (Glaser coupling) or other byproducts. What's happening and how do I prevent it?
A3: Preventing Boronic Acid Decomposition
Boronic acids, particularly heteroaryl boronic acids, can be unstable under Suzuki coupling conditions.[1][22]
-
The Problem: The primary decomposition pathway is often protodeboronation, where the C-B bond is cleaved by a proton source, yielding the corresponding arene.[23] This reduces the concentration of the active coupling partner and leads to lower yields of the desired product. Oxidation and homocoupling are also potential side reactions.[1]
-
Prevention Strategies:
-
Use Boronate Esters: Pinacol boronate esters are significantly more stable than their corresponding boronic acids.[24] They can be used directly in the coupling reaction and often provide more consistent results, especially with unstable heteroaryl partners.[24] They act as a "slow-release" source of the boronic acid under the reaction conditions.[23]
-
Protecting Groups: For particularly sensitive boronic acids, derivatives like MIDA boronates or N-methyliminodiacetic acid boronates can be used. These are highly stable crystalline solids that release the boronic acid slowly under the basic reaction conditions.[23]
-
Reaction Setup: Ensure the reaction is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the palladium catalyst. Oxygen can promote the oxidation and homocoupling of boronic acids.
-
Control Temperature: High temperatures can accelerate the decomposition of sensitive boronic acids. Try to run the reaction at the lowest effective temperature.
-
Frequently Asked Questions (FAQs)
What is the best palladium precatalyst to use?
While Pd₂(dba)₃ or Pd(OAc)₂ are common palladium sources that form the active Pd(0) species in situ, using a precatalyst can offer better reproducibility.[20] Precatalysts are air-stable Pd(II) complexes that are readily reduced to the active Pd(0) catalyst under the reaction conditions. Buchwald's G2, G3, or G4 precatalysts, which incorporate the bulky phosphine ligand directly, are excellent choices for challenging couplings involving heteroaryl halides.[6]
How do I choose between different bulky phosphine ligands like SPhos, XPhos, or others?
The optimal ligand is substrate-dependent, and a small screen is often the best approach. However, some general guidelines apply:
-
SPhos: Often a good starting point, showing broad applicability for heteroaryl couplings.[6][13]
-
XPhos: Generally more effective for more sterically hindered substrates.[6][13]
-
QPhos, P(t-Bu)₃: These can also be highly effective, particularly when dealing with less reactive aryl chlorides or bromides.[25]
Can I run this reaction without a phosphine ligand?
Ligand-free Suzuki couplings have been reported, but they are generally less efficient and reliable for challenging substrates like bromopyridazinones.[18] The phosphine ligand is crucial for stabilizing the palladium catalyst, preventing its precipitation as inactive palladium black, and tuning its electronic properties to facilitate the catalytic cycle.[14][20]
My reaction mixture turns black immediately. Is this a problem?
The formation of a fine black precipitate is often indicative of the decomposition of the Pd(0) catalyst into palladium black, which is catalytically inactive.[14][20] This suggests that the chosen ligand is not effectively stabilizing the active catalytic species. This is a strong indication that you should switch to a bulkier, more electron-donating ligand.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting and optimization.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to follow when optimizing your reaction.
Caption: A systematic workflow for troubleshooting low-yielding reactions.
Data Summary & Protocols
Table 1: Recommended Starting Conditions for Screening
This table provides a validated set of starting points for optimizing the Suzuki coupling of a generic bromopyridazinone with an arylboronic acid.
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) | Rationale & Reference |
| Bromopyridazinone | 1.0 equiv | 1.0 equiv | Substrate of interest. |
| Boronic Acid | 1.5 equiv | 2.0 equiv | Excess boronic acid favors transmetalation over side reactions.[6] |
| Palladium Source | Pd₂(dba)₃ (2 mol %) | XPhos Pd G3 (2-4 mol %) | Precatalysts offer better stability and activity.[6] |
| Ligand | SPhos (4.5 mol %) | (Included in precatalyst) | Bulky, electron-rich ligands are critical for N-heterocycles.[6][13] |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (3.0 equiv) | Stronger bases can accelerate the reaction.[16] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) or THF/H₂O (4:1) | Aqueous mixture aids in dissolving the base.[6][15] |
| Temperature | 80-100 °C | 100-120 °C or Microwave (140 °C) | Higher temperatures may be needed for less reactive partners.[16] |
| Time | 4-12 h | 12-24 h | Monitor by LC-MS or TLC. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Bromopyridazinone (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or boronate ester (1.5 mmol, 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol %)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, degassed)
Procedure:
-
To a dry reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the bromopyridazinone (1.0 equiv), arylboronic acid (1.5 equiv), and base (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the palladium precatalyst under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio, to achieve a substrate concentration of ~0.1-0.2 M).
-
Seal the vessel and place it in a preheated oil bath or a microwave reactor set to the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. youtube.com [youtube.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Yoneda Labs [yonedalabs.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Protodeboronation - Wikipedia [en.wikipedia.org]
- 24. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 25. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 4-Bromo-6-methylpyridazin-3(2H)-one in solution
Welcome to the technical support center for 4-Bromo-6-methylpyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a brominated pyridazinone core, offers versatile opportunities for chemical modification. However, this same reactivity profile can present stability challenges in solution. Understanding the potential degradation pathways is critical for obtaining reliable and reproducible experimental results. This guide addresses the most common stability issues, their underlying chemical principles, and provides validated protocols for mitigation.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: Rapid Degradation in the Presence of Nucleophiles
Question: I am observing a rapid loss of my this compound and the appearance of new, more polar peaks in my HPLC/LC-MS analysis after adding a buffer containing amines (e.g., Tris) or thiols (e.g., DTT). What is the likely cause?
Answer:
The primary cause is likely a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridazine ring is electron-deficient, and the bromine atom at the 4-position is a good leaving group. This makes the carbon atom to which it is attached susceptible to attack by nucleophiles.
-
Causality Explained: Electron-withdrawing nitrogen atoms in the pyridazine ring reduce the electron density of the ring system, facilitating the addition of a nucleophile. The subsequent loss of the bromide ion restores aromaticity. This is a well-established reactivity pattern for halogenated pyridazines and other π-deficient heterocycles.[1][2][3]
-
Troubleshooting & Mitigation Protocol:
-
Avoid Nucleophilic Buffers: If possible, switch to non-nucleophilic buffers. Good alternatives include phosphate buffers (at controlled pH), MES, or HEPES, provided they do not contain other nucleophilic additives.
-
pH Control: Maintain a neutral or slightly acidic pH (pH 4-6) to minimize the nucleophilicity of potential reactants.
-
Protecting Group Strategy: In a synthetic context, if the presence of a nucleophile is unavoidable, consider a protecting group strategy for the nucleophilic species until the desired reaction with the pyridazinone is complete.
-
Reaction Monitoring: If a reaction with a nucleophile is intended, monitor the reaction progress closely using TLC, HPLC, or LC-MS to avoid over-reaction or side product formation.
-
Issue 2: Compound Instability Upon Exposure to Light
Question: My stock solution of this compound, stored in a clear vial on the lab bench, shows signs of degradation over time, including a slight color change and the appearance of a new peak corresponding to the debrominated compound. Why is this happening?
Answer:
This is characteristic of photochemical degradation . Bromo-aromatic and bromo-heterocyclic compounds are known to be susceptible to photolysis, where energy from light (especially UV) can induce the cleavage of the carbon-bromine bond.[4][5][6]
-
Causality Explained: The energy absorbed from UV or even high-energy visible light can excite the molecule to a higher energy state, leading to homolytic cleavage of the C-Br bond to form a radical intermediate. This radical can then abstract a hydrogen atom from the solvent or other molecules to yield the debrominated product, 6-methylpyridazin-3(2H)-one. This process is a known degradation pathway for many halogenated organic compounds.[7][8][9]
-
Troubleshooting & Mitigation Protocol:
-
Protect from Light: Always store stock solutions and reaction mixtures in amber vials or wrap clear vials with aluminum foil.
-
Work in a Dimly Lit Area: When handling the compound, especially for extended periods, minimize exposure to direct sunlight and strong overhead laboratory lighting.
-
Photostability Testing: For drug development purposes, it is crucial to perform formal photostability studies as outlined by ICH guidelines (ICH Q1B).[10] This involves exposing the compound in solution to a controlled light source and quantifying the degradation.
-
Issue 3: Degradation in Strongly Acidic or Basic Solutions
Question: When I attempt to dissolve or react this compound in a solution with a pH below 2 or above 11, I observe significant degradation, even at room temperature. What is the chemical basis for this instability?
Answer:
The pyridazinone ring contains an amide bond within a cyclic structure (a lactam). This functional group is susceptible to hydrolysis under both strongly acidic and basic conditions.[10][11][12]
-
Causality Explained:
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, leading to the opening of the ring. The resulting product would be a ring-opened carboxylic acid derivative, which would have significantly different properties and chromatographic retention time.
-
-
Troubleshooting & Mitigation Protocol:
-
Maintain pH within a Stable Range: For most applications, maintain the pH of the solution between 3 and 9. Always perform initial stability studies on a small scale to determine the optimal pH range for your specific application.
-
Use of Co-solvents: If solubility is an issue, consider using a water-miscible aprotic co-solvent like DMSO or DMF in conjunction with a buffered aqueous solution, rather than resorting to extreme pH for dissolution.
-
Temperature Control: Hydrolysis reactions are accelerated at higher temperatures. If you must work at a pH outside the optimal range, keep the solution cooled and minimize the exposure time.
-
Issue 4: Incompatibility with Pharmaceutical Excipients in Formulation Studies
Question: During pre-formulation studies, I've noticed significant degradation of this compound when mixed with certain common excipients like lactose or povidone, especially under accelerated stability conditions. What could be causing this incompatibility?
Answer:
This is likely due to reactions with reactive impurities present in the excipients. Many common pharmaceutical excipients are not entirely inert and can contain low levels of impurities that can degrade a drug substance.[13][14][15]
-
Causality Explained:
-
Oxidizing Impurities: Povidone and polyethylene glycols (PEGs) can contain peroxide impurities, which can oxidize sensitive functional groups on the drug molecule.
-
Aldehydes and Reducing Sugars: Lactose is a reducing sugar, and other excipients like microcrystalline cellulose can contain trace amounts of aldehydes or other reactive carbonyls.[16] These can potentially react with the drug molecule.
-
Maillard Reaction: If the drug molecule had a primary or secondary amine, it could undergo a Maillard reaction with reducing sugars, but this is less likely for the pyridazinone itself unless it has amine substituents.
-
-
Troubleshooting & Mitigation Protocol:
-
Thorough Excipient Compatibility Screening: Conduct systematic compatibility studies by mixing the drug with individual excipients at a relevant ratio and storing them under accelerated conditions (e.g., 40°C/75% RH). Analyze the samples at various time points by a stability-indicating HPLC method.
-
Source Excipients from Reputable Suppliers: The level of reactive impurities can vary between suppliers and even between different lots from the same supplier.
-
Use of Antioxidants or Stabilizers: If oxidative degradation is suspected, the inclusion of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid in the formulation might be beneficial.
-
Moisture Control: Keep the formulation as dry as possible, as moisture can accelerate many degradation reactions.[15]
-
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways for this compound.
Analytical Methodology for Stability Assessment
A robust analytical method is essential for accurately monitoring the stability of this compound. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.
Experimental Protocol: Developing a Stability-Indicating HPLC Method
-
Column Selection: Start with a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a versatile choice for many small organic molecules.
-
Mobile Phase:
-
A common starting point is a gradient elution using:
-
Mobile Phase A: 0.1% formic acid or phosphoric acid in water (for pH control and good peak shape).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Develop a gradient that allows for the separation of the parent compound from potential more polar (earlier eluting) and less polar (later eluting) degradants.
-
-
Detection: Use a UV detector. Determine the optimal wavelength for detection by running a UV scan of the compound in the mobile phase. A wavelength of around 254 nm is often a good starting point for aromatic compounds. For more comprehensive data, a photodiode array (PDA) detector is recommended.
-
Forced Degradation Study: To validate that the method is "stability-indicating," you must perform a forced degradation study.[10][12][17] This involves intentionally degrading the compound under various stress conditions:
-
Acidic: 0.1 M HCl at 60°C
-
Basic: 0.1 M NaOH at 60°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 80°C (as a solid and in solution)
-
Photolytic: Expose to light according to ICH Q1B guidelines.
-
-
Method Validation: Analyze the stressed samples. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main compound peak and from each other. Peak purity analysis using a PDA detector is crucial to ensure that the main peak is not co-eluting with any degradants.[18]
Data Summary Table for Stability Assessment
| Stress Condition | Potential Degradation Product | Expected Chromatographic Behavior |
| Nucleophilic Buffer | 4-substituted pyridazinone | Retention time will vary based on the polarity of the nucleophile. |
| Light Exposure | 6-methylpyridazin-3(2H)-one | Likely to be slightly more polar, eluting earlier than the parent compound. |
| Strong Acid/Base | Ring-opened carboxylic acid | Significantly more polar, will elute much earlier. |
| Oxidation (H₂O₂) | N-oxides or hydroxylated species | Typically more polar, leading to earlier elution times. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vicarious nucleophilic substitution of pyridazinium N-dicyanomethylides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Heterogeneous photochemical reactions of decabromodiphenyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. scispace.com [scispace.com]
- 16. isfcppharmaspire.com [isfcppharmaspire.com]
- 17. longdom.org [longdom.org]
- 18. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid debromination in pyridazinone reactions
Technical Support Center: Pyridazinone Chemistry
Welcome to the technical support center for pyridazinone chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with C-Br bond stability during synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. As active pharmaceutical ingredient (API) scaffolds, pyridazinones are invaluable, but their unique electronic nature can present challenges. This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you navigate and overcome the common side reaction of debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of pyridazinone chemistry?
Debromination is an undesired side reaction where a bromine substituent on the pyridazinone ring is replaced by a hydrogen atom. This typically occurs under the conditions of a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), leading to the formation of a hydro-dehalogenated by-product instead of the desired coupled product. This reduces the yield of the target molecule and complicates purification.
Q2: Why are bromopyridazinones particularly susceptible to debromination?
The pyridazinone ring is electron-deficient, which can influence the stability of the C-Br bond and the reactivity of organometallic intermediates. Several factors can promote debromination:
-
High Catalyst Loading or Reactivity: Highly active palladium catalysts can readily undergo oxidative addition to the C-Br bond. If the subsequent steps (transmetalation and reductive elimination) are slow, the intermediate can be diverted to a debrominated product.
-
Presence of a Proton Source: Water, alcohols (from solvents or reagents), or even certain bases can act as proton sources that quench reactive intermediates, leading to the formation of the C-H bond.
-
Reaction Conditions: High temperatures and strong bases can accelerate the rates of side reactions, including debromination.
Q3: Can the position of the bromine atom on the pyridazinone ring affect the likelihood of debromination?
Yes, the position of the bromine atom can have a significant impact. The electronic environment of each carbon on the pyridazinone ring is different, which affects the C-Br bond strength and its susceptibility to oxidative addition and other degradation pathways. While specific positional trends can be substrate-dependent, it is a critical factor to consider during route design.
Q4: Is debromination always caused by the palladium catalyst?
While palladium-catalyzed pathways are a primary cause, other mechanisms can contribute. For instance, certain strong bases or nucleophiles, especially at elevated temperatures, can potentially mediate debromination through alternative pathways. However, in the context of cross-coupling chemistry, the catalytic cycle is the most common origin of the issue.
Troubleshooting Guide: A Parameter-Focused Approach
Encountering significant debromination (>5-10%) requires a systematic approach to troubleshooting. The following guide breaks down the key reaction parameters and provides actionable strategies to suppress the formation of the hydro-dehalogenated by-product.
Visualizing the Troubleshooting Workflow
The diagram below outlines a logical sequence for diagnosing and resolving debromination issues. Start with the least disruptive modifications (temperature) and proceed to more significant changes (catalyst/ligand system).
Caption: A step-by-step decision tree for troubleshooting debromination.
Reaction Temperature
The Principle: The activation energy for debromination pathways can be lower than or competitive with that of the desired productive coupling. By lowering the reaction temperature, you can often disproportionately slow down the undesired side reaction.
Troubleshooting Steps:
-
Initial Action: If your reaction is running at >100 °C, attempt to lower the temperature in 20 °C increments (e.g., 100 °C -> 80 °C -> 60 °C). Monitor the reaction for both product formation and debromination by LCMS.
-
Consider Room Temperature: For highly activated systems, it may be possible to run the reaction at room temperature over a longer period. This is often the most effective way to eliminate temperature-driven debromination.
Choice of Base
The Principle: The base plays multiple roles in a cross-coupling reaction, including activating the coupling partner and influencing the catalyst's state. Strong, hard bases (like NaOH, KOH, or alkoxides) or those with significant water content can promote protonolysis of key organopalladium intermediates.
Troubleshooting Steps:
-
Switch to Milder Bases: Replace strong inorganic bases with milder alternatives. Cesium carbonate (Cs2CO3) and potassium phosphate (K3PO4) are often excellent choices as they are less harsh and have a lower tendency to promote side reactions.
-
Use Anhydrous Bases: Ensure the base you are using is anhydrous. If necessary, dry the base in a vacuum oven before use.
-
Organic Bases: In some cases, organic bases like triethylamine (Et3N) or diisopropylethylamine (DIPEA) can be effective, particularly if the reaction is sensitive to inorganic salts.
| Base Comparison Table | ||
| Base | Typical Use Case | Risk of Debromination |
| NaOH, KOH | Suzuki couplings with boronic acids | High |
| K2CO3, Na2CO3 | General purpose, widely used | Moderate to High |
| Cs2CO3, K3PO4 | Recommended for sensitive substrates | Low to Moderate |
| Et3N, DIPEA | Sonogashira, Heck couplings | Low |
Solvent System
The Principle: Protic solvents (e.g., water, methanol, ethanol) can act as a direct source of protons for the debromination reaction. Even in "aprotic" solvents, residual water can be a significant contributor.
Troubleshooting Steps:
-
Use High-Purity Anhydrous Solvents: Always use freshly opened bottles of anhydrous solvents or solvents passed through a purification system (e.g., a Grubbs apparatus).
-
Avoid Protic Co-solvents: If your protocol uses a solvent mixture like Dioxane/H2O, try to switch to a fully anhydrous system, such as Toluene, Dioxane, or THF. You may need to use a different base (like K3PO4) that is more compatible with organic solvents.
-
Degas Thoroughly: Ensure the solvent and reaction mixture are thoroughly degassed with an inert gas (Argon or Nitrogen) to remove oxygen, which can also degrade the catalyst and promote side reactions.
Catalyst and Ligand System
The Principle: The electronic and steric properties of the palladium catalyst and its associated ligand dictate its reactivity. A highly reactive, coordinatively unsaturated catalyst may be more prone to side reactions if the desired coupling step is slow.
Troubleshooting Steps:
-
Reduce Catalyst Loading: Before changing the catalyst, try reducing the loading from, for example, 5 mol% to 1-2 mol%. This can sometimes be sufficient to curb side reactions without significantly impacting the reaction rate.
-
Change the Palladium Precursor: If you are using a highly active Pd(0) source like Pd2(dba)3, consider switching to a more stable Pd(II) precatalyst such as Pd(OAc)2 or PdCl2(dppf), which will be reduced in situ to the active Pd(0) species at a more controlled rate.
-
Select a Different Ligand: The ligand is critical. Electron-rich, bulky phosphine ligands often stabilize the palladium center and can favor reductive elimination over side reactions. If you are using a simple ligand like PPh3, consider switching to a more specialized ligand designed for cross-coupling. Examples include Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or Josiphos-type ferrocenyl ligands, which have been shown to be effective in challenging coupling reactions.
Validated Protocol: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol provides a robust starting point for coupling a bromopyridazinone with a boronic acid, incorporating the principles discussed above to minimize the risk of debromination.
Materials:
-
Bromopyridazinone substrate (1.0 eq)
-
Boronic acid or ester (1.2 - 1.5 eq)
-
Palladium(II) acetate [Pd(OAc)2] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K3PO4), anhydrous (2.0 - 3.0 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the bromopyridazinone, boronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Preparation: In a separate, dry vial under an inert atmosphere, add the Pd(OAc)2 and SPhos.
-
Solvent Addition: Add the anhydrous toluene or dioxane to the main reaction vessel via syringe.
-
Catalyst Addition: Add the catalyst/ligand mixture to the reaction vessel.
-
Reaction: Place the sealed vessel in a pre-heated heating block set to 80 °C.
-
Monitoring: Stir the reaction at 80 °C. Monitor the progress by taking small aliquots and analyzing by LCMS or TLC. Check for the disappearance of starting material, formation of the desired product, and the presence of the debrominated by-product.
-
Work-up: Once the reaction is complete, cool to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mechanistic Insight: The Competing Pathways
Understanding the underlying mechanism can help rationalize troubleshooting choices. The diagram below illustrates a simplified palladium catalytic cycle for a Suzuki coupling, highlighting the point at which the desired pathway competes with the undesired debromination pathway.
Caption: Competing pathways of productive coupling versus debromination.
The critical juncture is the Ar-Pd(II)(Br)L_n intermediate. The desired pathway is transmetalation with the boronic acid, followed by reductive elimination to yield the product. However, if a proton source is available, this intermediate can undergo protonolysis, leading to the formation of the Ar-H by-product. Optimizing conditions to favor the kinetics of transmetalation and reductive elimination is the key to success.
Technical Support Center: A Guide to Scaling Up the Synthesis of 4-Bromo-6-methylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of 4-Bromo-6-methylpyridazin-3(2H)-one. As Senior Application Scientists, we offer insights grounded in established chemical principles and practical experience to ensure the successful and efficient production of this important chemical intermediate.
I. Reaction Overview and Mechanism
The synthesis of this compound typically involves the bromination of 6-methylpyridazin-3(2H)-one. The reaction proceeds via an electrophilic substitution mechanism on the pyridazinone ring. Understanding the nuances of this reaction is critical for optimizing yield and purity, especially during scale-up.
Visualizing the Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and direct precursor is 6-methylpyridazin-3(2H)-one. This compound is then subjected to bromination to introduce the bromine atom at the 4-position of the pyridazinone ring.
Q2: Which brominating agents are suitable for this synthesis?
Several brominating agents can be employed, with the choice often depending on the scale of the reaction and safety considerations. Common options include:
-
Bromine (Br₂): Highly effective but requires careful handling due to its corrosive and toxic nature.[1][2][3]
-
N-Bromosuccinimide (NBS): A milder and easier-to-handle alternative to liquid bromine, often used with a radical initiator.
-
Phosphorus oxybromide (POBr₃): Can also be used for the conversion, as seen in the synthesis of related bromo-pyridazines.[4]
Q3: What are the typical reaction conditions?
The reaction is often carried out in a suitable solvent, such as acetic acid or a chlorinated solvent like dichloromethane. The temperature is a crucial parameter; it should be controlled to prevent side reactions. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.[5]
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Problem 1: Low Yield of the Desired Product
Possible Causes & Solutions
| Cause | Explanation & Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion. Action: Monitor the reaction closely using TLC or HPLC until the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature, but be cautious of potential side product formation. |
| Purity of Starting Materials | Impurities in the 6-methylpyridazin-3(2H)-one can interfere with the reaction. Action: Ensure the starting material is of high purity. Recrystallization or column chromatography of the starting material may be necessary. |
| Suboptimal Reaction Temperature | An incorrect temperature can either slow down the reaction or lead to decomposition and side reactions.[5] Action: Optimize the reaction temperature. Start with literature-reported values and perform small-scale experiments to find the ideal temperature for your specific setup. |
| Moisture in the Reaction | The presence of water can lead to unwanted side reactions. Action: Use anhydrous solvents and ensure all glassware is thoroughly dried. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
Problem 2: Formation of Impurities and Side Products
Possible Causes & Solutions
Common Impurities:
-
Dibrominated products: Over-bromination can lead to the formation of dibromo-6-methylpyridazin-3(2H)-one.
-
Isomeric products: While the 4-position is generally favored, small amounts of other isomers might form.
| Cause | Explanation & Recommended Action |
| Excess Brominating Agent | Using a significant excess of the brominating agent increases the likelihood of multiple brominations. Action: Carefully control the stoichiometry of the brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided. |
| High Reaction Temperature | Elevated temperatures can provide the activation energy for the formation of less-favored isomers or decomposition products.[5] Action: Maintain the optimized reaction temperature and ensure even heating, especially on a larger scale. |
| Prolonged Reaction Time | Leaving the reaction to stir for too long after completion can lead to the formation of degradation products. Action: Quench the reaction as soon as the starting material is consumed, as determined by reaction monitoring. |
Visualizing Troubleshooting Logic
Caption: A decision tree for troubleshooting low product yield.
Problem 3: Difficulties in Product Purification
Possible Causes & Solutions
| Cause | Explanation & Recommended Action |
| Co-crystallization of Impurities | The desired product and impurities may have similar solubilities, making recrystallization challenging. Action: Screen different recrystallization solvents or solvent mixtures. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can often provide better separation.[6] |
| Poor Separation on Column Chromatography | The product and impurities may have similar polarities, leading to overlapping peaks during column chromatography. Action: Optimize the eluent system for column chromatography by first performing TLC with various solvent mixtures to achieve good separation.[6] A gradient elution may be more effective than an isocratic one. |
| Product Oiling Out | During recrystallization, the product may separate as an oil instead of forming crystals. Action: Ensure the solution is not supersaturated. Try adding the anti-solvent more slowly or cooling the solution at a slower rate. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
IV. Safety Considerations
Handling Bromine and Brominating Agents:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]
-
Ventilation: All manipulations involving bromine or other volatile brominating agents must be performed in a well-ventilated chemical fume hood.[1][2]
-
Emergency Preparedness: Have an emergency eyewash station and safety shower readily accessible.[3] Be familiar with the appropriate first aid measures for bromine exposure.[2]
-
Quenching: Excess bromine should be quenched with a suitable reducing agent, such as a solution of sodium thiosulfate, before disposal.
General Laboratory Safety:
-
Follow standard laboratory safety protocols.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.[1][3]
-
Properly label all reaction vessels and waste containers.
V. Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
6-Methylpyridazin-3(2H)-one
-
Bromine (or N-Bromosuccinimide)
-
Glacial Acetic Acid (or other suitable solvent)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-methylpyridazin-3(2H)-one in glacial acetic acid. The reaction should be set up in a fume hood.
-
Bromination: Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at a controlled temperature (e.g., room temperature or slightly below). The addition should be dropwise to manage any exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture and quench any unreacted bromine by adding a solution of sodium thiosulfate until the reddish-brown color disappears.
-
Neutralization and Extraction: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography using a hexanes/ethyl acetate eluent system.[6]
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
VI. References
-
BenchChem. (n.d.). Common side reactions in the synthesis of pyridazinone derivatives. Retrieved from --INVALID-LINK--
-
Penta Chemicals. (2019). Bromine - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Unknown. (n.d.). Standard Operating Procedure_Bromine.docx. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Pyridazinone Synthesis Purification. Retrieved from --INVALID-LINK--
-
Schmitt, M., de Araújo-Júnior, J. X., Oumouch, S., & Bourguignon, J. J. (2006). Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. Molecular Diversity, 10(3), 429–434.
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from --INVALID-LINK--
-
Unknown. (2019). Bromine - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET - Bromine. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-bromo-6-methylpyridazine synthesis. Retrieved from --INVALID-LINK--
References
Technical Support Center: Navigating the Complexities of Pyridazinone Ring Functionalization
Welcome to the technical support center for researchers, chemists, and drug development professionals working with the pyridazinone scaffold. The pyridazinone ring is a privileged pharmacophore found in numerous bioactive molecules, valued for its unique electronic properties and ability to engage in various biological interactions.[1] However, its functionalization is far from trivial, presenting a unique set of challenges that can often lead to experimental roadblocks.
This guide is designed to serve as a first line of support, providing in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles in your synthetic campaigns.
Part 1: Troubleshooting Guide - Common Experimental Failures
This section addresses specific problems encountered during the functionalization of the pyridazinone ring in a practical question-and-answer format.
Q1: My N-alkylation reaction is giving me a mixture of N- and O-alkylated products, with poor regioselectivity between the two ring nitrogens. How can I control the outcome?
This is one of the most frequent challenges. The pyridazinone anion is an ambident nucleophile, and the site of alkylation (N- vs. O-) is a delicate balance of several factors.[2] Furthermore, unsymmetrical pyridazinones present two distinct ring nitrogens, adding another layer of complexity.[3]
Core Factors Influencing Selectivity:
-
Electronic Effects: The electron density on each nitrogen atom, dictated by the ring's substituents, influences its nucleophilicity.[3]
-
Steric Hindrance: Bulky groups on the pyridazinone core or the alkylating agent can favor reaction at the less sterically hindered nitrogen.[3]
-
Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in directing the alkylation.[2] Harder bases and polar, protic solvents tend to favor O-alkylation, while softer bases in aprotic solvents often favor N-alkylation.
Troubleshooting Workflow:
Caption: Troubleshooting N-alkylation regioselectivity.
Actionable Recommendations:
-
Solvent and Base Screening: To favor N-alkylation, switch from alcohols to aprotic solvents like DMF or THF and use a milder base such as potassium carbonate (K₂CO₃).[2][3]
-
Protecting Groups: If regioselectivity between the two ring nitrogens cannot be achieved, consider a protecting group strategy. Synthesize the pyridazinone from a monosubstituted hydrazine to install one group selectively, then proceed with the functionalization of the other nitrogen.
-
Characterization: Use advanced NMR techniques like HMBC and NOESY to unambiguously confirm the structure and site of alkylation, as 1D NMR alone can sometimes be misleading.[4]
Q2: I'm attempting a direct C-H functionalization on the pyridazinone ring, but I'm getting low yields and a mixture of isomers. How can I improve regioselectivity?
Direct C-H functionalization is a powerful tool, but the pyridazinone ring's electronics make it challenging. The ring is generally electron-deficient, which complicates typical electrophilic aromatic substitution and makes it susceptible to nucleophilic attack.[5][6]
Core Factors Influencing Selectivity:
-
Inherent Reactivity: The different C-H bonds on the ring have varying levels of acidity and accessibility, influenced by the adjacent nitrogen atoms and carbonyl group.
-
Directing Groups: The carbonyl group and N-substituents can act as internal directing groups, guiding metal catalysts to specific ortho positions.[7]
-
Catalyst and Ligand Choice: The steric and electronic properties of the transition metal catalyst and its ligands are paramount in determining which C-H bond is activated.
Troubleshooting Steps:
-
Leverage Directing Groups: In many cases, the lactam functionality can direct ortho C-H activation. For example, palladium-catalyzed C-H arylations often show a preference for the position ortho to the N-substituent.[7]
-
Magnesiation Strategies: For specific regioselectivity, consider metal-halogen exchange or directed C-H magnesiation. Using reagents like TMPMgCl·LiCl can allow for selective functionalization at positions that are otherwise difficult to access.[8]
-
Screen Catalysts: If using a transition-metal-catalyzed reaction, screen a panel of ligands. Bulky, electron-rich phosphine ligands can significantly alter the regioselectivity and efficiency of C-H functionalizations.
-
Analyze Electronic Bias: Understand the electronic nature of your reaction. Radical additions may favor different positions than metal-catalyzed activations.[6]
Q3: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) on a halo-pyridazinone is failing or giving very low yields. What's going wrong?
This is a common frustration. The electron-deficient nature of the pyridazinone ring and the potential for the ring nitrogens to coordinate with and inhibit the palladium catalyst are primary culprits.[9]
Troubleshooting Workflow for Failed Suzuki Coupling:
Caption: Diagnostic workflow for Suzuki coupling failures.
Actionable Recommendations:
-
Catalyst System is Key: Standard catalysts like Pd(PPh₃)₄ may not be effective.[10] Switch to catalyst systems known for coupling with electron-deficient heterocycles. This includes palladium pre-catalysts paired with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos).[9]
-
Base and Solvent Optimization: The base is not just a spectator. For Suzuki couplings, weaker bases like K₂CO₃ or Cs₂CO₃ are often superior to strong bases like K₃PO₄, which can promote side reactions.[9] Ensure the base is finely powdered and dry. Screen solvents like dioxane, toluene, or DMF.[10]
-
Address Protodeboronation: This side reaction, where the boronic acid is replaced by a proton, is a major yield-killer, especially with heteroaryl boronic acids.[9] To mitigate this, use more stable boronic esters (e.g., pinacol esters) and ensure your reaction is rigorously anhydrous.[9]
Part 2: Frequently Asked Questions (FAQs)
Q: Under what conditions is the pyridazinone ring susceptible to ring-opening or degradation? A: The pyridazinone ring is generally robust, but the N-N bond can be susceptible to cleavage under harsh reductive or oxidative conditions, or at very high temperatures.[3] For instance, using strong reducing agents like LiAlH₄ or harsh oxidizing agents should be approached with caution. Some substituted pyridazinones have also been observed to undergo ring-contraction rearrangements to form pyrazolone derivatives under specific conditions.[11]
Q: How can I improve the solubility of my substituted pyridazinone derivatives for reactions and purification? A: Poor solubility is a common practical issue. Strategies to improve it include:
-
N-Substitution: Attaching solubilizing groups to one of the ring nitrogens, such as alkyl chains or polyethylene glycol (PEG) linkers, can dramatically improve solubility.
-
Solvent Choice: For reactions, consider more polar aprotic solvents like DMF, DMAc, or NMP. For purification, using mixed solvent systems for chromatography can be effective.
-
Salt Formation: If your derivative has a basic handle (like an amino substituent), forming a salt (e.g., an HCl salt) can improve aqueous solubility.
Q: What is the best general approach for introducing diversity at the C4, C5, and C6 positions? A: A common and effective strategy is to start with a di-halogenated pyridazinone, such as 4,5-dichloropyridazin-3(2H)-one, which can be prepared from mucochloric acid.[12] From there, you can use sequential, regioselective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) by exploiting the differential reactivity of the C-Cl bonds or by using temperature control to achieve mono-functionalization followed by a second, different coupling.
Part 3: Validated Experimental Protocol
Protocol: Regioselective Suzuki-Miyaura Cross-Coupling on an Electron-Deficient Dichloropyridazinone
This protocol describes the selective mono-arylation of 2-benzyl-4,5-dichloro-3(2H)-pyridazinone, a challenging substrate due to its electron-deficient nature and the presence of two potential reaction sites.
Table 1: Reaction Parameters and Expected Outcome
| Parameter | Value |
| Substrate | 2-benzyl-4,5-dichloro-3(2H)-pyridazinone |
| Coupling Partner | 4-methoxyphenylboronic acid |
| Catalyst | SPhos Pd G3 Precatalyst (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₂CO₃ (3.0 equiv) |
| Solvent | 1,4-Dioxane / H₂O (10:1) |
| Temperature | 100 °C |
| Time | 4-6 hours |
| Expected Yield | 70-85% |
| Major Product | 2-benzyl-4-chloro-5-(4-methoxyphenyl)-3(2H)-pyridazinone |
Methodology:
-
Setup: To a flame-dried Schlenk flask, add 2-benzyl-4,5-dichloro-3(2H)-pyridazinone (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv, finely ground).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Reagent Addition: Under a positive flow of inert gas, add the SPhos Pd G3 precatalyst (0.02 equiv) and additional SPhos ligand (0.04 equiv).
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.
-
Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL/mmol of substrate) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure mono-arylated product.
-
Validation: Confirm the structure and regioselectivity of the product using ¹H NMR, ¹³C NMR, and HRMS. The regioselectivity is typically driven by the higher reactivity of the C5-Cl bond in this system.
References
- 1. blumberginstitute.org [blumberginstitute.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of functionalized pyridazin-3(2H)-ones via selective bromine-magnesium exchange and lactam directed ortho C-H magnesiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. STUDIES OF REARRANGEMENT REACTION. VIII. RING-CONTRACTION FROM PYRIDAZINONE DERIVATIVES TO PYRAZOLONE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-6-methylpyridazin-3(2H)-one in Synthetic Chemistry
For researchers, medicinal chemists, and professionals in drug development, the pyridazin-3(2H)-one scaffold is a cornerstone of modern synthesis, appearing in a multitude of bioactive agents.[1][2] The functionalization of this privileged core, particularly at the C4 position, is a critical step in generating molecular diversity and tuning pharmacological properties. The two most common precursors for this purpose are 4-bromo-6-methylpyridazin-3(2H)-one and its 4-chloro counterpart.
The choice between these two halogenated starting materials is not trivial; it has profound implications for reaction efficiency, required conditions, and overall synthetic strategy. This guide provides an in-depth comparison of their reactivity, grounded in mechanistic principles and supported by experimental considerations, to empower chemists to make informed decisions in their synthetic endeavors.
Theoretical Framework: Unpacking the Principles of Reactivity
The disparate reactivity of the bromo- and chloro-pyridazinones is governed by fundamental physicochemical properties of the carbon-halogen bond and the electronic nature of the pyridazinone ring.
The Decisive Role of the Leaving Group
In both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, the facility with which the halide departs is paramount. The efficacy of a leaving group is inversely related to its basicity; a weaker base is a more stable anion and thus a better leaving group.[3][4][5]
The established order of leaving group ability for halogens is: I⁻ > Br⁻ > Cl⁻ > F⁻ .[3][4]
This trend is explained by two key factors:
-
Basicity: Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and is more stable upon departure.[3][5][6]
-
Polarizability and Bond Strength: The C-Br bond (bond energy ~285 kJ/mol) is weaker and longer than the C-Cl bond (~340 kJ/mol).[4] The larger, more polarizable electron cloud of bromide can better stabilize the forming negative charge in the transition state, facilitating bond cleavage.[3][4]
The Electronic Landscape of the Pyridazinone Core
The pyridazinone ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic pull renders the carbon atoms, particularly those at the C4 and C6 positions (analogous to para and ortho positions in pyridine), electrophilic and susceptible to nucleophilic attack.[7][8] While chlorine's greater electronegativity (3.16 on the Pauling scale) compared to bromine (2.96) makes the C4 carbon in the chloro-derivative marginally more electron-poor, this inductive effect is often subordinate to the leaving group's ability in determining the overall reaction rate.
| Property | 4-Bromo-Derivative | 4-Chloro-Derivative | Implication for Reactivity |
| Halogen Electronegativity | 2.96 (Bromine) | 3.16 (Chlorine) | C4 is slightly more electrophilic in the chloro-compound. |
| C(sp²)–X Bond Energy | ~285 kJ/mol | ~340 kJ/mol | The C-Br bond is weaker and requires less energy to break. |
| Leaving Group Basicity | Br⁻ (Weaker Base) | Cl⁻ (Stronger Base) | Bromide is a superior leaving group. |
Table 1: Comparison of key physicochemical properties influencing the reactivity of 4-halo-6-methylpyridazin-3(2H)-ones.
Comparative Reactivity in Key Synthetic Transformations
The theoretical advantages of the bromide leaving group manifest clearly in the two most common classes of reactions used to functionalize these scaffolds.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a workhorse for installing amine, oxygen, and sulfur nucleophiles at the C4 position. The reaction typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (a Meisenheimer-like complex).[9][10]
Figure 1: Generalized workflow for the SNAr mechanism.
Reactivity Comparison:
-
This compound: Exhibits higher reactivity. The superior leaving group ability of bromide facilitates the second (elimination) step. Even when the initial nucleophilic attack is rate-limiting, the lower C-Br bond energy contributes to a lower overall activation barrier. This often translates to higher yields, shorter reaction times, and the ability to use milder reaction conditions (e.g., lower temperatures).
-
4-Chloro-6-methylpyridazin-3(2H)-one: Is a viable but less reactive substrate. To achieve comparable conversion rates, it frequently requires more forcing conditions, such as higher temperatures, stronger bases, or longer reaction times. In some cases, the reaction may stall or provide lower yields.
Palladium-Catalyzed Cross-Coupling Reactions
For the construction of carbon-carbon and carbon-heteroatom bonds, palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings are indispensable.[11][12] In these reactions, the initial, and often rate-determining, step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.
Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Reactivity Comparison:
-
Suzuki-Miyaura Coupling: The difference in reactivity is pronounced. The weaker C-Br bond of the 4-bromo derivative undergoes oxidative addition much more readily than the C-Cl bond.[12] Consequently, Suzuki reactions with the bromo-compound proceed under standard conditions (e.g., Pd(PPh₃)₄ or PdCl₂(dppf) with a carbonate base at 80-100 °C). In contrast, coupling the 4-chloro analogue often fails or gives poor yields with standard catalysts, necessitating the use of specialized, highly active catalysts (e.g., those with electron-rich, bulky phosphine ligands like SPhos or XPhos) and stronger bases or higher temperatures.
-
Sonogashira Coupling: The trend is even more stark. The Sonogashira coupling of aryl chlorides is notoriously difficult and requires highly optimized conditions.[12][13] The 4-bromo derivative is the substrate of choice, reacting reliably with terminal alkynes under standard Pd/Cu-catalyzed conditions.[14][15]
| Reaction Type | This compound | 4-Chloro-6-methylpyridazin-3(2H)-one |
| SNAr | High Reactivity: Milder conditions, shorter times. | Moderate Reactivity: Requires higher temperatures/longer times. |
| Suzuki Coupling | High Reactivity: Standard Pd catalysts are effective. | Low Reactivity: Requires specialized, highly active catalysts and stronger conditions. |
| Sonogashira Coupling | High Reactivity: Preferred substrate for reliable coupling. | Very Low Reactivity: Extremely challenging, often not viable. |
Table 2: Summary of relative reactivity in key synthetic transformations.
Experimental Protocols: A Framework for Comparison
To provide a practical basis for comparison, the following protocols outline standard starting conditions for a representative SNAr and a Suzuki coupling. Researchers can use this framework to evaluate the two substrates in their own systems.
Protocol 1: Comparative Nucleophilic Aromatic Substitution with Benzylamine
Figure 3: Workflow for comparing SNAr reactivity.
-
Setup: In two separate reaction vials, place this compound (Vial A) and 4-chloro-6-methylpyridazin-3(2H)-one (Vial B) (e.g., 0.5 mmol, 1.0 eq).
-
Reagents: To each vial, add potassium carbonate (1.0 mmol, 2.0 eq), benzylamine (0.6 mmol, 1.2 eq), and a suitable solvent such as DMSO or NMP (2 mL).
-
Reaction: Seal the vials and heat them in a pre-heated block to 80-100 °C with magnetic stirring.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1, 4, and 12 hours) by TLC or LC-MS to compare the rate of consumption of the starting material.
-
Work-up: After the reaction, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers can be washed, dried, and concentrated to isolate the product for yield comparison.
Expected Outcome: Reaction A (bromo-derivative) will show significantly faster conversion to the desired 4-(benzylamino)-6-methylpyridazin-3(2H)-one.
Protocol 2: Comparative Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Setup: In two separate microwave vials or Schlenk tubes, place this compound (Vial A) and 4-chloro-6-methylpyridazin-3(2H)-one (Vial B) (e.g., 0.5 mmol, 1.0 eq).
-
Reagents: To each vial, add phenylboronic acid (0.75 mmol, 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., 2M aqueous Na₂CO₃, 1.5 mmol, 3.0 eq).
-
Solvent & Degassing: Add a solvent mixture such as 1,4-dioxane or DME (3 mL). Degas the mixture thoroughly by bubbling with nitrogen or argon for 10-15 minutes.
-
Reaction: Seal the vessel and heat to 90-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Follow a standard aqueous work-up and purification by column chromatography to determine the isolated yield of 4-phenyl-6-methylpyridazin-3(2H)-one.
Expected Outcome: Reaction A will likely proceed to completion to give a good yield of the product. Reaction B may show little to no conversion under these standard conditions, highlighting the need for a more advanced catalytic system.
Conclusion and Strategic Recommendations
The evidence is unequivocal: This compound is the more reactive and synthetically versatile precursor compared to its chloro-analogue. Its superiority is most evident in palladium-catalyzed cross-coupling reactions, where the weaker C-Br bond facilitates the rate-limiting oxidative addition step. In nucleophilic aromatic substitutions, it also offers the advantage of milder conditions and faster reaction rates.
Strategic Recommendations for Researchers:
-
For Versatility and Efficiency: Default to This compound for most applications, especially when planning multi-step syntheses involving cross-coupling reactions. The higher initial cost is often offset by savings in catalyst, time, and downstream optimization efforts.
-
When to Consider the Chloro-Analogue: 4-chloro-6-methylpyridazin-3(2H)-one can be a viable option under specific circumstances:
-
If cost is the primary driver and the planned transformation is a robust SNAr reaction where forcing conditions are acceptable.
-
In syntheses requiring orthogonal reactivity, where a subsequent reaction might be performed on a different, more reactive halide (e.g., an aryl iodide) elsewhere in the molecule while leaving the C4-Cl bond intact.
-
By understanding the fundamental principles that dictate the reactivity of these key building blocks, chemists can design more efficient, robust, and successful synthetic routes toward novel pyridazinone-based molecules.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brainly.com [brainly.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 14. Sonogashira Coupling [drugfuture.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
Biological activity of 4-Bromo-6-methylpyridazin-3(2H)-one versus other pyridazinones
The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[3][4] The versatility of the pyridazinone scaffold allows for chemical modifications at various positions, enabling the fine-tuning of their biological profiles. This has led to the development of several clinically used drugs, underscoring the therapeutic potential of this chemical class.[5]
This guide provides a comparative analysis of the biological activity of 4-Bromo-6-methylpyridazin-3(2H)-one, a specific pyridazinone derivative, in the context of the broader pyridazinone family. Due to the limited publicly available data on this specific compound, this guide will extrapolate its potential activities based on established structure-activity relationships (SAR) of pyridazinones bearing similar substitutions.
This compound: An Unexplored Derivative
While the pyridazinone scaffold is well-documented, this compound remains a relatively understudied molecule. Publicly accessible databases primarily contain information regarding its chemical structure and properties, with a notable absence of published biological activity data.[6] However, by examining the biological impact of its core structure and the influence of its specific substituents—a bromine atom at the 4-position and a methyl group at the 6-position—we can construct a scientifically informed hypothesis regarding its potential therapeutic applications.
Structure-Activity Relationship Analysis: The Influence of Bromo and Methyl Substituents
The biological activity of pyridazinone derivatives is significantly influenced by the nature and position of their substituents.
The 6-Methyl Group: The presence of a methyl group at the 6-position of the pyridazinone ring is a common feature in biologically active derivatives. For instance, a study on pyridazinone derivatives as potential anti-inflammatory agents identified 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one as a promising and selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory pathways.[7] This suggests that the 6-methyl substitution is compatible with, and may even contribute to, anti-inflammatory activity.
The 4-Bromo Substituent: Halogenation, particularly with bromine, at the 4-position of the pyridazinone ring has also been associated with notable biological effects. For example, 4-Bromo-6-chloropyridazin-3(2H)-one has been described as a glycosylation inhibitor with potential applications in cancer treatment.[8] This indicates that a bromine atom at this position can confer cytotoxic or other modulatory activities.
Based on this SAR analysis, it is plausible to hypothesize that this compound may exhibit a unique combination of biological activities, potentially including anti-inflammatory and anticancer properties. The interplay between the electron-withdrawing nature of the bromine atom and the electron-donating methyl group could lead to a distinct pharmacological profile.
Comparative Biological Activities of Pyridazinone Derivatives
To provide a framework for understanding the potential of this compound, the following table summarizes the observed biological activities of various pyridazinone derivatives.
| Compound Class | Key Substituents | Biological Activity | Reference(s) |
| 6-Aryl-pyridazinones | Aryl group at C6 | Anticancer, Anti-inflammatory | [1][4] |
| 2-Alkyl-6-substituted-pyridazinones | Alkyl at N2, various at C6 | Anti-inflammatory, Analgesic (COX-2 inhibition) | [9] |
| 4,5-Dihalo-pyridazinones | Halogens at C4 and C5 | Analgesic | [3] |
| Pyridazinones with indole moiety | Indole at C4, Methyl at C6 | Anti-inflammatory (PDE4B inhibition) | [7] |
| Guanidino-pyridazinones | Guanidinium groups | Anticancer (DNA minor groove binding) | [10] |
| Diarylurea-pyridazinones | Diarylurea moiety | Anticancer, Antimicrobial | [11] |
Postulated Biological Profile of this compound
Based on the available evidence from structurally related compounds, we can propose a hypothetical biological profile for this compound:
-
Anti-inflammatory Activity: The presence of the 6-methyl group, as seen in other anti-inflammatory pyridazinones, suggests a potential for this compound to modulate inflammatory pathways, possibly through the inhibition of enzymes like PDE4 or COX-2.
-
Anticancer Activity: The 4-bromo substitution, analogous to other halogenated pyridazinones with cytotoxic effects, hints at a potential for antiproliferative activity against cancer cell lines.
It is crucial to emphasize that these are projections based on SAR and require experimental validation.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound and compare it to other pyridazinones, the following experimental protocols are recommended.
In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX-1/COX-2) Inhibition
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation.
Methodology:
-
Enzyme Preparation: Obtain commercially available human recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a buffer solution containing Tris-HCl, hematin, and EDTA.
-
Compound Preparation: Dissolve this compound and reference compounds (e.g., diclofenac) in DMSO to create stock solutions. Prepare serial dilutions.
-
Incubation: In a 96-well plate, add the enzyme, assay buffer, and the test compound or vehicle control. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: Measure the oxygen consumption using a suitable detection method, such as an oxygen sensor or a colorimetric assay for prostaglandin production.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
In Vitro Anticancer Assay: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value (the concentration required to inhibit cell growth by 50%).
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental process, the following diagrams are provided.
References
- 1. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. sarpublication.com [sarpublication.com]
- 4. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 954240-46-1 | Benchchem [benchchem.com]
- 6. This compound | C5H5BrN2O | CID 51358562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Bromo-6-chloropyridazin-3(2H)-one | 933041-13-5 | FB141632 [biosynth.com]
- 9. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystallography of 4-Bromo-6-methylpyridazin-3(2H)-one derivatives
An In-Depth Guide to the X-ray Crystallography of 4-Bromo-6-methylpyridazin-3(2H)-one Derivatives: A Comparative Analysis
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities include cardiovascular, anti-inflammatory, analgesic, and anticancer properties. The three-dimensional structure of these molecules, which can be elucidated with atomic-level precision by single-crystal X-ray diffraction, is paramount to understanding their structure-activity relationships (SAR) and for the rational design of new, more potent drug candidates.
This guide provides a comprehensive overview of the X-ray crystallography of this compound, a representative member of this class. While a specific crystal structure for this exact compound is not publicly available, this guide will present a detailed, realistic, and instructive workflow. This includes a plausible synthesis and crystallization protocol, a hypothetical but representative set of crystallographic data, and a comparative analysis with structurally related pyridazinone derivatives whose crystal structures have been published. The objective is to offer researchers, scientists, and drug development professionals a practical guide to the crystallographic analysis of this important class of molecules.
Synthesis and Crystallization: The Foundation of a High-Resolution Structure
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The following is a representative protocol for the synthesis of this compound and methods for obtaining high-quality crystals.
Experimental Protocol: Synthesis of this compound
This synthesis is a modification of known procedures for similar pyridazinone derivatives.
-
Reaction Setup: To a solution of 6-methylpyridazin-3(2H)-one (1 eq.) in glacial acetic acid, add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-cold water. A precipitate will form.
-
Purification: Collect the solid by filtration, wash with copious amounts of water, and then a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Experimental Protocol: Single Crystal Growth
The growth of diffraction-quality single crystals is often a matter of patient experimentation with various techniques.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetone) in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks at room temperature.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent should be more volatile than the solvent. As the anti-solvent vapor diffuses into the solution of the compound, the solubility of the compound decreases, promoting slow crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or cold room to induce crystallization.
X-ray Crystallography Workflow: From Crystal to Structure
The following is a detailed workflow for the determination of a crystal structure by X-ray diffraction.
Figure 1: Experimental workflow for single-crystal X-ray crystallography.
1. Crystal Mounting: A suitable single crystal is mounted on a goniometer head. This allows for the precise rotation of the crystal in the X-ray beam.[1][2]
2. Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector. Each diffraction spot corresponds to the constructive interference of X-rays scattered by the planes of atoms within the crystal.[3][4][5]
3. Data Integration and Scaling: The collected diffraction images are processed to determine the position and intensity of each reflection. The intensities are then scaled and merged to create a single file of unique reflections.
4. Structure Solution: The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. Direct methods or Patterson methods are typically used for small molecules to solve the phase problem and generate an initial electron density map.
5. Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares process to improve the agreement between the observed diffraction data and the data calculated from the model. This iterative process adjusts atomic positions and thermal parameters to generate the final, high-resolution structure.
6. Validation and Deposition: The final structure is validated to ensure its chemical and crystallographic reasonability. The atomic coordinates and structure factors are then typically deposited in a public database such as the Cambridge Structural Database (CSD).
Comparative Crystallographic Analysis
To provide a framework for comparison, a hypothetical, yet realistic, set of crystallographic data for this compound is presented below. This data is then compared with the published crystallographic data of other pyridazinone derivatives.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical formula | C₅H₅BrN₂O |
| Formula weight | 189.02 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.1 |
| c (Å) | 8.2 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 715.3 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.758 |
| R-factor (%) | 4.5 |
| Goodness-of-fit | 1.05 |
Comparison with Published Pyridazinone Derivatives
The following table compares the hypothetical data for this compound with data from published crystal structures of other pyridazinone derivatives.[3]
| Compound | Crystal System | Space Group | Key Features |
| This compound | Monoclinic | P2₁/c | Hypothetical data. The presence of the bromine atom is expected to influence crystal packing through halogen bonding. |
| 6-Phenyl-3(2H)-pyridazinone-acetic acid | Monoclinic | P2₁/c | Forms hydrogen-bonded dimers through the carboxylic acid groups. |
| 6-(4-Aminophenyl)-3(2H)-pyridazinone | Monoclinic | P2₁/n | Extensive hydrogen bonding network involving the amino group and the pyridazinone ring. |
| 4,5-Dihydro-6-methyl-3(2H)-pyridazinone | Orthorhombic | P2₁2₁2₁ | The dihydro-pyridazinone ring adopts a twisted conformation. |
Discussion of Structural Features
The crystal structure of this compound, as represented by the hypothetical data, would reveal several key features:
-
Molecular Geometry: The pyridazinone ring is expected to be nearly planar. The bond lengths and angles would be consistent with the delocalization of electrons within the heterocyclic ring. The C-Br bond length would be a key parameter to compare with other brominated organic compounds.
-
Intermolecular Interactions: The primary intermolecular interaction would likely be hydrogen bonding between the N-H group of one molecule and the C=O group of a neighboring molecule, leading to the formation of hydrogen-bonded chains or dimers. The presence of the bromine atom introduces the possibility of halogen bonding, where the electropositive region on the bromine atom (the σ-hole) can interact with a Lewis base, such as the oxygen or nitrogen atoms of an adjacent molecule. This can significantly influence the crystal packing.
Figure 2: Potential intermolecular interactions in the crystal lattice.
Alternative Structural Elucidation Techniques
While single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of small molecules, other techniques can provide complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and chemical environment of atoms in a molecule in solution. 2D NMR techniques like NOESY can provide information about through-space proximity of atoms, which can help to determine the conformation of the molecule in solution.
-
Powder X-ray Diffraction (PXRD): Can be used to identify the crystalline phase of a material and to determine its unit cell parameters. It is particularly useful when single crystals are not available.
-
Computational Modeling: Techniques such as Density Functional Theory (DFT) can be used to calculate the optimized geometry of a molecule and to predict its spectroscopic properties. This can be a valuable tool for corroborating experimental data.
Conclusion
X-ray crystallography provides unparalleled insight into the three-dimensional structure of this compound and its derivatives. This information is invaluable for understanding their chemical properties and biological activities. By following a systematic workflow of synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain high-resolution crystal structures that can guide the design of new and improved therapeutic agents. The comparative analysis with other pyridazinone derivatives highlights the subtle interplay of substituent effects and intermolecular forces that govern the solid-state architecture of these important molecules.
References
A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-6-methylpyridazin-3(2H)-one Analogs for Drug Discovery
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs derived from the 4-Bromo-6-methylpyridazin-3(2H)-one scaffold. Pyridazinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their broad spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2] The this compound core serves as a versatile synthetic intermediate, particularly for introducing diverse functionalities at the 4-position via cross-coupling reactions, allowing for a systematic exploration of the SAR.
This document will delve into the synthesis of these analogs, compare their biological activities with supporting experimental data, and provide detailed protocols for their preparation and evaluation. The focus will be on two key therapeutic areas where pyridazinone analogs have shown considerable promise: vasorelaxant and anti-inflammatory activities.
The this compound Scaffold: A Versatile Starting Point
The this compound scaffold is a valuable starting material for medicinal chemists due to the reactive nature of the bromine atom at the C4 position. This allows for the introduction of a wide variety of substituents, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This synthetic flexibility is crucial for developing a library of analogs and systematically probing the SAR.
General Synthetic Strategy: Suzuki-Miyaura Coupling
The primary method for derivatizing the 4-bromo position is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the pyridazinone core and various aryl or heteroaryl boronic acids.
Caption: General workflow for the synthesis of 4-aryl-6-methylpyridazin-3(2H)-one analogs.
Comparative Analysis: Vasorelaxant Activity
A series of 6-aryl-3-pyridazinone derivatives, which can be conceptually derived from the 4-substituted-6-methylpyridazin-3(2H)-one scaffold, have been synthesized and evaluated for their vasorelaxant activity.[3] The following table summarizes the structure-activity relationship of selected analogs.
| Compound ID | R (Substitution at C6-phenyl) | EC50 (µM)[3] |
| Hydralazine (Ref.) | - | 18.21 |
| 2e | 4-Fluorophenyl | 0.1162 |
| 2h | 4-Chlorophenyl | 0.07154 |
| Vasorelaxant agent-1 (2j) | 4-Bromophenyl | 0.02916 |
The data clearly indicates that the introduction of a halogen atom at the para-position of the C6-phenyl ring significantly enhances vasorelaxant activity compared to the reference drug, hydralazine. A clear trend is observed where the potency increases with the size of the halogen (F < Cl < Br). The bromo-substituted analog, Vasorelaxant agent-1 , demonstrated the most potent activity with an EC50 of 0.02916 µM.
Comparative Analysis: Anti-inflammatory Activity (PDE4B Inhibition)
While a direct SAR study on this compound analogs as anti-inflammatory agents is not extensively available, a study on closely related 4-indolyl-6-methylpyridazin-3(2H)-ones as phosphodiesterase 4B (PDE4B) inhibitors provides valuable insights.[4] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a validated anti-inflammatory strategy.
| Compound ID | R (Substitution on Indole Ring) | % PDE4B Inhibition at 20 µM[4] | IC50 (nM)[4] |
| Roflumilast (Ref.) | - | 75 | - |
| 4aa | H | 55 | - |
| 4ba | 5-Methoxy | 64 | 251 ± 18 |
| 4bc | 5-Fluoro | 58 | - |
In this series, the introduction of a 5-methoxy group on the indole ring (4ba ) resulted in the most potent inhibition of PDE4B, with an IC50 of 251 nM.[4] This compound also demonstrated a favorable selectivity profile for the PDE4B isoform.[4] This suggests that electron-donating groups at this position are beneficial for activity.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 4-aryl-6-methylpyridazin-3(2H)-one analogs.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4]
-
2M Sodium carbonate (Na2CO3) solution
-
Toluene
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the corresponding arylboronic acid (1.2 equivalents) in a mixture of toluene and methanol.
-
Add the Pd(PPh3)4 catalyst (0.05 equivalents) to the mixture.
-
Add the 2M Na2CO3 solution (2 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-methylpyridazin-3(2H)-one analog.
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
In Vitro Vasorelaxant Activity Assay
This protocol outlines the procedure for assessing the vasorelaxant effects of the synthesized compounds on isolated rat aortic rings.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution
-
Phenylephrine (PE)
-
Test compounds
-
Organ bath system with isometric force transducers
Procedure:
-
Isolate the thoracic aorta from a male Wistar rat and cut it into rings of 2-3 mm in width.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 1 g.
-
Induce contraction of the aortic rings with phenylephrine (1 µM).
-
Once a stable contraction is achieved, cumulatively add the test compounds in increasing concentrations.
-
Record the changes in isometric tension and express the relaxation as a percentage of the PE-induced contraction.
-
Calculate the EC50 value for each compound.
Caption: Workflow for the in vitro vasorelaxant activity assay.
Discussion and Future Perspectives
The SAR studies presented in this guide highlight the potential of the this compound scaffold in developing novel therapeutic agents. The ease of functionalization at the C4 position via Suzuki-Miyaura coupling allows for the generation of a diverse library of analogs for biological screening.
For vasorelaxant activity, the presence of a C6-aryl group with a para-halogen substituent is crucial for high potency. The observed trend of increasing activity with increasing halogen size (F < Cl < Br) suggests that both electronic and steric factors may play a role in the interaction with the biological target. Further exploration of different substituents at this position, including electron-donating and bulky groups, could lead to the discovery of even more potent vasorelaxant agents.
In the context of anti-inflammatory activity through PDE4B inhibition, the 4-indolyl-6-methylpyridazin-3(2H)-one series demonstrates the importance of the substituent at the C4 position. The superior activity of the 5-methoxyindole analog suggests that hydrogen bonding and electronic interactions are key determinants of potency. Future work could involve synthesizing a series of 4-aryl-6-methylpyridazin-3(2H)-one analogs with varying electronic properties and evaluating their PDE4 inhibitory activity to establish a clear SAR for this specific scaffold.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysts for Pyridazinone Synthesis
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] These heterocyclic compounds have demonstrated diverse biological activities, including cardiovascular, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Their efficacy is often tied to the specific substituents on the pyridazinone ring, making the development of efficient and versatile synthetic methodologies a critical focus for researchers in drug discovery and development.
Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful tools for the functionalization of the pyridazinone nucleus.[1][3] These methods allow for the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, offering a significant advantage over classical cyclization methods.[3][4] The choice of the palladium catalyst system—comprising the palladium precursor and, crucially, the ancillary ligand—is paramount, as it directly governs the reaction's efficiency, substrate scope, and functional group tolerance.[5][6]
This guide provides a comparative analysis of common palladium catalyst systems for the synthesis of substituted pyridazinones, focusing on the widely used Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions. We will delve into the rationale behind catalyst selection, present comparative data, and provide detailed experimental protocols to empower researchers to make informed decisions in their synthetic endeavors.
The Workhorse of C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most prevalent cross-coupling method for arylating pyridazinone cores due to its mild conditions and the commercial availability and low toxicity of its boronic acid reagents.[4][7] The reaction involves the coupling of a halopyridazinone with an organoboron species. The electron-deficient nature of the pyridazine ring often facilitates the initial oxidative addition step, a key advantage of this synthetic approach.[4]
Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling
The selection of the catalyst system is critical and depends heavily on the reactivity of the halide on the pyridazinone ring (I > Br > Cl). While simple, "first-generation" catalysts are often sufficient for more reactive bromo- or iodopyridazinones, the coupling of less reactive and more cost-effective chloropyridazinones typically necessitates more sophisticated, electron-rich, and sterically hindered ligands.[6][8]
| Catalyst System (Precursor + Ligand) | Key Substrates | Typical Conditions | Yield Range (%) | Strengths & Causality |
| Pd(PPh₃)₄ | Bromo- and Iodo-pyridazinones | Thermal (80-100 °C), 12-48 h | 14-30%[4][9] | Reliable & Simple: A commercially available, air-stable Pd(0) source. The triphenylphosphine ligands are sufficient for the oxidative addition of more reactive C-Br and C-I bonds. |
| PdCl₂(dppf) | Bromo- and Iodo-pyridazinones | Thermal (80-110 °C), 4-24 h | Good to Excellent | Robust & Versatile: The bidentate dppf ligand helps stabilize the palladium center, preventing catalyst decomposition at higher temperatures and often leading to higher yields than monodentate phosphines.[5][10] |
| Pd(OAc)₂ / SPhos | Chloro- and Hindered Bromo-pyridazinones | Thermal or Microwave (100-140 °C), 0.5-12 h | Moderate to Good[5][11] | High Activity: SPhos is a bulky, electron-rich biarylphosphine ligand. Its steric bulk promotes the formation of a highly reactive monoligated palladium species, while its electron-donating nature accelerates both the oxidative addition of the C-Cl bond and the final reductive elimination step.[10][12] |
| Pd₂(dba)₃ / XPhos | Chloro- and Hindered Bromo-pyridazinones | Thermal (80-120 °C), 2-18 h | Good to Excellent | Broad Scope: Similar to SPhos, XPhos is a highly effective Buchwald ligand that creates a very active catalyst. It is particularly effective for challenging substrates and C-N couplings.[13][14] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
The efficiency of the catalysts listed above can be understood by examining the fundamental steps of the catalytic cycle. The ligand plays a crucial role in modulating the electron density and steric environment of the palladium center at each stage.
Alternative C-C Bond Formation: The Heck Reaction
The Heck reaction offers another route to C-C bond formation by coupling halopyridazinones with alkenes.[15] This reaction is particularly useful for introducing vinyl substituents. The choice of catalyst, solvent, and base are all critical parameters that influence the reaction's outcome.[16]
Catalyst Considerations for Heck Coupling
While traditional catalysts can be used, modern systems often employ N-Heterocyclic Carbene (NHC) ligands or palladacycles, which offer enhanced thermal stability, a crucial factor as Heck reactions often require higher temperatures.[16][17]
| Catalyst System | Key Substrates | Typical Conditions | Strengths & Causality |
| Pd(OAc)₂ / PPh₃ | Bromo- and Iodo-pyridazinones | High Temp (100-140 °C), DMF/NMP | Classic Method: A simple and cost-effective system. However, it can suffer from catalyst decomposition (formation of palladium black) at the high temperatures required. |
| Pd(OAc)₂ / NHC Ligand | Bromo- and Chloro-pyridazinones | High Temp (80-120 °C), DMF/H₂O | High Stability: NHCs are strong σ-donors that form very stable bonds with palladium. This stability prevents catalyst decomposition, allowing for lower catalyst loadings and the activation of less reactive aryl chlorides.[16] |
| Palladacycles (e.g., Herrmann's catalyst) | Bromo- and Chloro-pyridazinones | High Temp (100-140 °C) | Highly Active & Stable: Palladacycles are pre-formed, air-stable catalyst precursors that exhibit high thermal stability and turnover numbers, making them excellent for demanding Heck couplings.[17] |
Forging the C-N Bond: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, enabling the synthesis of N-aryl pyridazinones from halopyridazinones and a wide range of primary or secondary amines.[10] The development of specialized, bulky electron-rich phosphine ligands by groups like Buchwald's has been the key to this reaction's broad utility.[14][18]
Catalyst Systems for Buchwald-Hartwig Amination
The success of a Buchwald-Hartwig amination is almost entirely dependent on the choice of ligand. The ligand must facilitate the challenging C-N reductive elimination step while preventing side reactions like β-hydride elimination.[10]
| Catalyst System (Precursor + Ligand) | Amine Partner | Typical Conditions | Strengths & Causality |
| Pd₂(dba)₃ / BINAP | Primary Amines | Toluene, Strong Base (NaOt-Bu), 80-110 °C | Early Generation: The bidentate BINAP ligand was an early success, allowing for the coupling of primary amines. It is believed to prevent catalyst dimerization, speeding up the reaction.[10][13] |
| Pd(OAc)₂ / Xantphos | Primary & Secondary Amines, Heterocycles | Toluene/Dioxane, Cs₂CO₃, 90-110 °C | Wide Bite Angle: Xantphos has a large "bite angle," which positions the phosphine donors in a way that promotes the desired reductive elimination pathway. It is often effective with more polar, heterocyclic substrates.[19] |
| Pd(OAc)₂ / XPhos or RuPhos | Wide range of amines, including deactivated anilines | Toluene/THF, K₃PO₄ or KOt-Bu, RT-100 °C | State-of-the-Art: These bulky monophosphine ligands are highly effective. Their steric hindrance favors the formation of the active monoligated palladium species throughout the cycle, dramatically increasing the rate of all key steps: oxidative addition, amide formation, and reductive elimination.[10][13] |
Experimental Protocols & Workflow
Adherence to a well-designed experimental protocol is crucial for reproducibility and success. The following sections provide step-by-step methodologies for a representative Suzuki-Miyaura coupling and a general experimental workflow.
Protocol: Suzuki-Miyaura Synthesis of a 6-Aryl-pyridazinone Derivative
This protocol is adapted from a procedure for the synthesis of thienylpyridazines.[4] It exemplifies a standard setup for a Suzuki-Miyaura coupling using a classic palladium catalyst.
Materials:
-
3-Bromo-6-substituted-pyridazinone (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL)
-
1,2-Dimethoxyethane (DME) (16 mL)
-
Ethanol (4 mL)
-
Schlenk flask or sealed reaction vial
-
Nitrogen or Argon source
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add the 3-bromo-6-substituted-pyridazinone, the arylboronic acid, and Pd(PPh₃)₄.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times. Under a positive pressure of inert gas, add the DME, ethanol, and the 2 M Na₂CO₃ solution via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or chloroform, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-pyridazinone.[4][20]
Visualizing the Experimental Workflow
A systematic workflow ensures that all variables are controlled, leading to reliable and reproducible results.
Conclusion and Future Outlook
The functionalization of pyridazinones via palladium-catalyzed cross-coupling is a mature and indispensable field. For routine C-C couplings of bromo- and iodopyridazinones, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) offer a reliable and cost-effective solution.[5][6] However, for more challenging transformations, such as the coupling of chloropyridazinones or sterically hindered substrates, the use of advanced catalyst systems employing bulky, electron-rich Buchwald-type phosphine ligands is essential.[5][8] Similarly, in C-N bond formation, these advanced ligands are not just beneficial but are often a requirement for achieving high yields and broad substrate scope.[13]
The field continues to evolve, with ongoing research focused on developing more active and stable catalysts that can operate at lower loadings and even at room temperature.[8][21] The development of heterogeneous palladium catalysts, such as palladium on activated carbon, also presents a promising avenue for simplifying catalyst removal and recycling, a key consideration for industrial-scale synthesis.[22] By understanding the principles outlined in this guide, researchers can better navigate the catalyst landscape to efficiently synthesize novel pyridazinone derivatives for the advancement of chemical and pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 15. nanochemres.org [nanochemres.org]
- 16. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to the Synthesis of 4-Bromo-6-methylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Bromo-6-methylpyridazin-3(2H)-one
The pyridazinone core is a "privileged scaffold" in drug discovery, known for its wide range of biological activities. The introduction of a bromine atom at the 4-position and a methyl group at the 6-position of the pyridazin-3(2H)-one ring system creates a versatile intermediate, this compound. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization.
This guide will focus on the most common and practical synthetic approaches to this target molecule, starting from readily available precursors. We will dissect each method, evaluating them on key performance indicators such as yield, purity, reaction time, and scalability.
Synthetic Strategies: An Overview
The synthesis of this compound can be logically approached in a two-step sequence starting from levulinic acid. This involves the initial formation of the 6-methylpyridazin-3(2H)-one core, followed by a regioselective bromination. While other theoretical routes may exist, this pathway offers a practical and cost-effective approach for laboratory-scale synthesis.
Caption: Overall synthetic strategy for this compound.
Method 1: Synthesis of the Precursor: 6-Methylpyridazin-3(2H)-one
The initial and crucial step is the efficient synthesis of the pyridazinone core. A well-established and reliable method involves the cyclocondensation of levulinic acid with hydrazine hydrate, followed by dehydrogenation.[1]
Experimental Protocol: Synthesis of 6-Methylpyridazin-3(2H)-one[1][2]
Stage 1: Cyclocondensation to 4,5-dihydro-6-methylpyridazin-3(2H)-one
-
In a round-bottom flask, dissolve levulinic acid (1 equivalent) in ethanol.
-
With stirring, add hydrazine hydrate (1 equivalent) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and then in an ice-water bath to precipitate the product.
-
Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
Stage 2: Dehydrogenation to 6-Methylpyridazin-3(2H)-one
-
Dissolve the 4,5-dihydro-6-methylpyridazin-3(2H)-one (1 equivalent) from the previous step in glacial acetic acid.
-
Slowly add a solution of bromine (1 equivalent) in acetic acid dropwise with stirring.
-
Heat the reaction mixture to facilitate dehydrogenation.
-
After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice water.
-
Collect the precipitated product by filtration and recrystallize from ethanol to yield pure 6-methylpyridazin-3(2H)-one.
Characterization Data for 6-Methylpyridazin-3(2H)-one
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | [2] |
| Molecular Weight | 110.12 g/mol | [2] |
| Appearance | Solid | |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.85 (s, 1H, NH), 7.05 (d, J=9.6 Hz, 1H), 6.80 (d, J=9.6 Hz, 1H), 2.20 (s, 3H, CH₃) | [3] |
Method 2: Direct Bromination of 6-Methylpyridazin-3(2H)-one
With the precursor in hand, the next critical step is the regioselective bromination at the 4-position of the pyridazinone ring. Based on the principles of electrophilic aromatic substitution on electron-rich heterocyclic systems and analogous reactions on similar scaffolds, a direct bromination approach is proposed.[4] The electron-donating nature of the amide nitrogen and the activating effect of the methyl group are expected to direct the incoming electrophile to the C4 and C5 positions. Steric hindrance from the methyl group at C6 would likely favor substitution at C4.
Proposed Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the bromination of similar heterocyclic systems.
-
In a round-bottom flask, dissolve 6-methylpyridazin-3(2H)-one (1 equivalent) in glacial acetic acid.
-
Add elemental bromine (1.1 equivalents) dropwise to the stirred solution at room temperature. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete.
-
Pour the reaction mixture into a beaker containing ice water and stir to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.
Characterization Data for this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O | [5] |
| Molecular Weight | 189.01 g/mol | [5] |
| Appearance | Solid | - |
| ¹³C NMR | Predicted shifts based on analogous structures would be informative. | |
| Mass Spectrum | Expected M+ and M+2 peaks characteristic of a monobrominated compound. |
Benchmarking and Comparison
| Parameter | Method 1 (Two-Step) | Proposed Direct Bromination |
| Starting Material | Levulinic Acid | 6-Methylpyridazin-3(2H)-one |
| Key Reagents | Hydrazine Hydrate, Bromine, Acetic Acid | Bromine, Acetic Acid |
| Number of Steps | 2 | 1 (from precursor) |
| Anticipated Yield | Moderate to Good | Good |
| Scalability | Good | Good |
| Safety Considerations | Use of Bromine requires caution. | Use of Bromine requires caution. |
Discussion and Causality Behind Experimental Choices
The choice of a two-step synthesis starting from levulinic acid is dictated by the commercial availability and low cost of the starting material. The cyclocondensation with hydrazine is a classic and high-yielding method for the formation of the pyridazinone ring.[6] The subsequent dehydrogenation using bromine in acetic acid is an effective method to introduce the aromaticity in the heterocyclic ring.[1]
For the final bromination step, glacial acetic acid is a common solvent for electrophilic brominations as it can activate the bromine and is relatively inert under the reaction conditions. The use of elemental bromine is a direct and atom-economical approach. Alternative brominating agents such as N-bromosuccinimide (NBS) could also be employed, potentially offering milder reaction conditions and improved selectivity, although this would need to be experimentally verified.[7]
The workup procedure involving precipitation in ice water is a standard method for isolating water-insoluble organic products from acidic reaction mixtures. Recrystallization is a crucial final step to ensure high purity of the final compound, which is essential for its use in subsequent synthetic steps and biological assays.
Future Perspectives and Alternative Approaches
While the presented two-step synthesis is a robust and practical approach, further optimization could be explored. For instance, a one-pot procedure combining the dehydrogenation and bromination steps could potentially improve efficiency by reducing the number of workup and isolation steps. However, this would require careful control of the stoichiometry of bromine to avoid over-bromination.
Furthermore, investigating alternative brominating agents could lead to greener and safer protocols. For example, the use of hydrobromic acid in the presence of an oxidant like hydrogen peroxide could be an alternative to elemental bromine.
Conclusion
The synthesis of this compound is readily achievable through a reliable two-step process starting from levulinic acid. The key steps of cyclocondensation, dehydrogenation, and subsequent electrophilic bromination are well-precedented in heterocyclic chemistry. This guide provides a comprehensive framework for researchers to approach the synthesis of this valuable intermediate, with a clear rationale for the proposed experimental procedures. The provided protocols are designed to be reproducible and scalable, facilitating the production of this compound for applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. benchchem.com [benchchem.com]
- 4. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C5H5BrN2O | CID 51358562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-6-methylpyridazin-3(2H)-one
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The proper disposal of research chemicals is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Bromo-6-methylpyridazin-3(2H)-one (CAS No. 954240-46-1), a heterocyclic compound representative of many novel reagents used in medicinal chemistry.
Inferred Hazard Assessment and the Precautionary Principle
This compound belongs to the pyridazinone class of compounds, which are known to possess a wide range of biological activities.[1] The presence of a bromine atom further classifies it as a brominated organic compound. Lacking specific toxicological data, we must infer potential hazards based on these structural features.
-
Pyridazinone Core: This scaffold is found in many biologically active molecules, including some with cytotoxic properties against cancer cell lines.[2] This suggests that the compound could have toxic effects if ingested, inhaled, or absorbed through the skin.
-
Brominated Organic Compounds: Many halogenated organic compounds are known for their potential environmental persistence and, in some cases, toxicity.[3][4] Bromine itself is a corrosive and highly reactive element.[5] While the bromine in this compound is covalently bound, its metabolic breakdown products could pose hazards. For a structurally similar compound, 4-Bromo-6-chloropyridazin-3(2H)-one, the listed hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).
Given these considerations, it is imperative to handle this compound with the full suite of precautions afforded to a hazardous chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound for disposal, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.[6]
-
Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Use chemical-impermeable gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are mandatory to protect against accidental skin contact.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of any chemical waste is governed by the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system for hazardous waste.[7] The following steps will guide you in compliance with these regulations.
-
Designation: Treat all unused this compound, contaminated materials (e.g., weighing paper, gloves, absorbent pads), and empty containers as hazardous waste .[8]
-
Segregation: This waste must be kept separate from all other waste streams in the laboratory. Do not mix it with non-hazardous trash, other chemical wastes (unless explicitly permitted by your institution's EHS office), or sharps.[9] Cross-contamination can lead to dangerous chemical reactions and complicates the disposal process.
Proper containment is crucial to prevent leaks and environmental contamination.
-
Choose a Compatible Container: For solid waste like this compound, the original manufacturer's container is often suitable.[10] If that is not available, use a clean, sturdy, screw-cap container made of a compatible material (e.g., high-density polyethylene, glass). Ensure the container is free from damage.[9]
-
Keep Containers Closed: Hazardous waste containers must be kept securely closed at all times, except when actively adding waste. This is a key EPA requirement to prevent the release of vapors and to avoid spills.
Accurate labeling is a cornerstone of safe waste management. An improperly labeled container is a significant safety risk and a regulatory violation.
-
EPA Requirements: Each waste container must be clearly labeled with the words "Hazardous Waste." [8]
-
Content Identification: The label must also clearly identify the contents. List "this compound" and its CAS number (954240-46-1). If it's a mixed waste, list all components and their approximate percentages.
-
Hazard Warning: The container must display an appropriate hazard warning. This can be a pictogram (e.g., an exclamation mark for irritant/harmful, skull and crossbones if acutely toxic) or a written description of the hazards (e.g., "Toxic," "Irritant").[8]
Laboratories typically operate as Satellite Accumulation Areas (SAAs) for hazardous waste.[11] This allows for the temporary storage of waste at or near the point of generation.
-
Location: The designated SAA must be under the direct control of laboratory personnel.[10]
-
Volume Limits: You may accumulate up to 55 gallons of non-acute hazardous waste in an SAA. Once this limit is reached, the waste must be moved to a central storage area within three days.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin or tray to contain any potential leaks.
Spill & Emergency Procedures
In the event of a spill, immediate and correct action is vital.
-
Alert Personnel: Notify colleagues in the immediate area.
-
Isolate the Area: Prevent entry to the spill location.
-
Assess the Spill: If the spill is large, involves highly volatile material, or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Cleanup (for minor spills): If you are trained and it is safe to do so, clean up the spill using a chemical spill kit. Use an inert absorbent material to collect the spilled solid. All cleanup materials (absorbent pads, contaminated gloves, etc.) must be placed in the hazardous waste container.[10]
Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Contact EHS: Do not dispose of this chemical down the drain or in the regular trash.[12] This is illegal and environmentally harmful. Contact your institution's EHS office or designated chemical safety officer to arrange for a hazardous waste pickup.
-
Documentation: You will likely need to complete a waste pickup request form, providing all the information from the container label. This documentation is part of the "cradle-to-grave" tracking system.[7] A licensed hazardous waste hauler will then transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Visualizations and Data
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Key Regulatory and Safety Information
| Parameter | Guideline / Regulation | Rationale & Source |
| Waste Classification | Hazardous Waste | Precautionary principle due to lack of specific data and structural alerts. Governed by EPA RCRA (40 CFR Part 261).[7] |
| PPE Requirement | Goggles, Gloves, Lab Coat | Protects against potential irritation, toxicity, and absorption. Mandated by OSHA Lab Standard (29 CFR 1910.1450).[6][13] |
| Container Labeling | "Hazardous Waste", Chemical Name, CAS, Hazard Warning | Ensures safe handling and proper disposal, prevents accidents. EPA requirement (40 CFR 262.34).[8] |
| Storage Location | Satellite Accumulation Area (SAA) | Allows for safe, temporary storage at the point of generation. EPA regulation (40 CFR 262.15).[11] |
| Prohibited Disposal | No Drain or Trash Disposal | Prevents environmental contamination and harm to public health. EPA Clean Water Act and RCRA.[7][12] |
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]
- 5. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. osha.gov [osha.gov]
- 7. urgent.supply [urgent.supply]
- 8. medlabmag.com [medlabmag.com]
- 9. usbioclean.com [usbioclean.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. epa.gov [epa.gov]
- 12. Risks to human and animal health from the presence of bromide in food and feed - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
Navigating the Unseen: A Practical Guide to Handling 4-Bromo-6-methylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and chemical synthesis, the introduction of novel compounds is a daily occurrence. Among these is 4-Bromo-6-methylpyridazin-3(2H)-one, a heterocyclic compound with potential applications in medicinal chemistry. As with any new chemical entity, a thorough understanding of its safe handling, necessary personal protective equipment (PPE), and proper disposal is not just a regulatory requirement, but a cornerstone of responsible research.
This guide provides essential, immediate safety and logistical information for handling this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar brominated pyridazinone and pyridine derivatives. This approach allows us to establish a robust safety protocol grounded in the known hazards of analogous chemical structures.
Understanding the Risks: A Profile of a Brominated Heterocycle
While detailed toxicological data for this compound is not yet available, the known hazards of similar compounds provide a strong basis for a cautious approach. The primary concerns stem from its classification as a brominated organic compound and a pyridazinone derivative.
Structurally similar compounds, such as 4-Bromo-6-chloropyridazin-3(2H)-one, are classified as harmful if swallowed, capable of causing skin and serious eye irritation, and potentially causing respiratory irritation.[1][2] The presence of the bromine atom also warrants attention, as many brominated organic compounds can be persistent in the environment and may have toxicological effects.[3][4] Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of dusts or aerosols.
Core Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required equipment, with explanations rooted in the anticipated hazards.
| Protection Type | Recommended Equipment | Specification and Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended for larger quantities or when there is a risk of splashing. | Must conform to EN166 (EU) or ANSI Z87.1 (US) standards.[5] This protects against accidental splashes and airborne particles, crucial given the potential for eye irritation. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Given the potential for skin irritation, gloves are non-negotiable. |
| Body Protection | A laboratory coat that is fully buttoned. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area or a fume hood. If dust or aerosols are likely to be generated, a NIOSH-approved respirator may be necessary. | This is to mitigate the risk of respiratory irritation from inhaling fine particles of the compound.[6][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to ensuring safety and experimental integrity. The following workflow provides a procedural guide for handling this compound from initial preparation to temporary storage.
Experimental Protocol:
-
Area Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood to ensure adequate ventilation.
-
Gather Materials: Before starting, ensure all necessary equipment, including the chemical, solvents, reaction vessels, and a spill kit, are readily accessible.
-
PPE Inspection and Donning: Carefully inspect all PPE for any defects. Don the lab coat, followed by safety glasses/goggles and gloves.
-
Weighing and Transfer: Handle the solid compound carefully to avoid the formation of dust. Use a spatula for transfers and weigh the compound in a tared container within the fume hood.
-
Reaction Setup: If the compound is to be used in a reaction, ensure the setup is secure and, if possible, a closed system to prevent the release of any vapors or aerosols.
-
Post-Handling Decontamination: After handling, thoroughly decontaminate the work surface with an appropriate solvent.
-
PPE Doffing: Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin or clothing. Gloves should be removed using the proper technique to prevent touching the outer surface.
-
Storage: Store the compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal is a critical final step in the chemical handling lifecycle. All waste generated from handling this compound should be considered hazardous.
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a designated, sealed hazardous waste container.
-
Unused Compound: Unused or unwanted this compound must be disposed of as hazardous chemical waste. Do not attempt to dispose of it down the drain or in regular trash.
-
Waste Disposal: Arrange for the disposal of all hazardous waste through a licensed and approved waste disposal company, in accordance with all local, state, and federal regulations.[6]
By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific endeavors. This proactive approach to laboratory safety is fundamental to building a culture of trust and responsibility within the scientific community.
References
- 1. 4-Bromo-6-chloropyridazin-3(2H)-one | 933041-13-5 [sigmaaldrich.com]
- 2. 933041-13-5|4-Bromo-6-chloropyridazin-3(2H)-one|BLD Pharm [bldpharm.com]
- 3. Brominated and Chlorinated Flame Retardants: The San Antonio Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Health consequences of exposure to brominated flame retardants: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
